GSK-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2F2N6O/c1-11-21(24(35)32-19-6-13-10-30-34-18(13)9-17(19)28)22(15-3-2-14(25)8-16(15)27)33-23(31-11)12-4-5-29-20(26)7-12/h2-10,22H,1H3,(H,30,34)(H,31,33)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAHEIPPAPADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=CC(=NC=C2)Cl)C3=C(C=C(C=C3)Cl)F)C(=O)NC4=C(C=C5C(=C4)C=NN5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of GSK-25: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's molecular interactions, cellular effects, and its potential therapeutic applications.
Core Mechanism of Action: Selective ROCK1 Inhibition
This compound is a dihydropyrimidine-based compound that functions as a potent and selective inhibitor of ROCK1.[1] The primary mechanism of action of this compound is its ability to competitively bind to the ATP-binding site of the ROCK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition of ROCK1 activity disrupts the signaling cascade that regulates a variety of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility.[2]
The ROCK1 Signaling Pathway
The RhoA/ROCK1 signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK1.[3] Activated ROCK1 then phosphorylates a number of downstream substrates, leading to a cascade of cellular events.
The inhibition of ROCK1 by this compound leads to the downstream effects illustrated in the following signaling pathway diagram.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Assay Conditions | Reference |
| ROCK1 | 7 nM | Recombinant human ROCK1 expressed in Sf9 cells. | [1] |
| RSK1 | 398 nM | Kinase activity assay. | [1] |
| p70S6K | 1 µM | Kinase activity assay. | [1] |
| Rat Aorta | 256 nM | Inhibition of smooth muscle contraction. | [1] |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isozyme | IC50 | Reference |
| CYP2C9 | 2.5 µM | [1] |
| CYP2D6 | 5.2 µM | [1] |
| CYP3A4 | 2.5 µM | [1] |
Table 3: In Vivo Efficacy of this compound in a Spontaneously Hypertensive Rat (SHR) Model
| Animal Model | Dose (Oral) | Effect on Blood Pressure | Time Point | Reference |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg | 25 mmHg drop in blood pressure | 3 hours | [1] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) | Reference |
| Rat | 49 | 1.8 | [1] |
| Monkey | 19 | 2.2 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature describing this compound.
In Vitro ROCK1 Kinase Inhibition Assay
This protocol describes a typical method for determining the in vitro inhibitory activity of a compound against ROCK1 kinase.
Protocol Details:
-
Reagents and Materials:
-
Recombinant human ROCK1 enzyme (expressed in Sf9 insect cells).
-
Specific peptide substrate for ROCK1.
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA).
-
This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Microplates (e.g., 96-well or 384-well).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
A solution of recombinant ROCK1 enzyme is prepared in the assay buffer.
-
Varying concentrations of this compound or vehicle (control) are added to the wells of a microplate.
-
The ROCK1 enzyme solution is then added to the wells containing the compound or vehicle.
-
The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
In Vivo Spontaneously Hypertensive Rat (SHR) Model
This protocol outlines a general procedure for evaluating the antihypertensive effects of a compound in the SHR model.
Protocol Details:
-
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
-
Drug Administration:
-
This compound is formulated for oral administration (p.o.). A common vehicle for oral gavage in rats is a suspension in a vehicle like 0.5% methylcellulose or a solution in a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The compound is administered at a specific dose (e.g., 30 mg/kg) via oral gavage.
-
-
Blood Pressure Measurement:
-
Blood pressure is measured at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 3, 4, 6, and 24 hours).
-
A non-invasive tail-cuff method is commonly used for conscious rats. This involves placing the rat in a restrainer and fitting a cuff and a sensor to its tail. The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.
-
-
Data Analysis:
-
The change in blood pressure from baseline is calculated for each animal at each time point.
-
The results are typically expressed as the mean change in blood pressure ± standard error of the mean (SEM).
-
Statistical analysis is performed to determine the significance of the blood pressure-lowering effect of the compound compared to the vehicle control group.
-
Conclusion
This compound is a potent and selective inhibitor of ROCK1 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the inhibition of the RhoA/ROCK1 signaling pathway, makes it a valuable tool for research into the physiological and pathological roles of ROCK1. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this compound and in the broader field of kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Potent, Selective and Orally Bioavailable Dihydropyrimidine Inhibitors of Rho Kinase (ROCK1) as Potential Therapeutic Agents for Cardiovascular Diseases - figshare - Figshare [figshare.com]
- 3. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GSK-25: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of cellular contraction, motility, and morphology.[1] Its discovery as an orally bioavailable dihydropyrimidine derivative has positioned it as a valuable tool for investigating the therapeutic potential of ROCK1 inhibition in cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a comprehensive summary of its quantitative data.
Discovery and Rationale
This compound was developed by GlaxoSmithKline as part of a program aimed at identifying potent and selective small molecule inhibitors of ROCK1 for the potential treatment of cardiovascular diseases.[1] The Rho/ROCK signaling pathway is a critical mediator of vascular smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension and other vascular disorders. The therapeutic rationale for developing ROCK inhibitors lies in their potential to induce vasodilation and reduce blood pressure.
The discovery of this compound originated from a dihydropyrimidinone chemical scaffold. Through a focused optimization effort, researchers at GlaxoSmithKline improved the pharmacokinetic profile and metabolic stability of the initial lead compounds, leading to the identification of this compound as a potent, selective, and orally bioavailable ROCK1 inhibitor.
Core Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity, selectivity against other kinases, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| ROCK1 | 7 | Recombinant human ROCK1, SPA | [1] |
| Rat Aorta Contraction | 256 | Phenylephrine-induced contraction | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. ROCK1 | Reference |
| RSK1 | 398 | >56-fold | [1] |
| p70S6K | 1000 | >142-fold | [1] |
| Panel of 31 other kinases | >100-fold selectivity | Not specified | [1] |
Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isozyme | IC50 (µM) | Reference |
| CYP2C9 | 2.5 | [1] |
| CYP2D6 | 5.2 | [1] |
| CYP3A4 | 2.5 | [1] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Route of Administration | Reference |
| Rat (Sprague-Dawley) | Oral Bioavailability (%) | 49 | Oral | [1] |
| Rat (Sprague-Dawley) | Half-life (t½) (hours) | 1.8 | Oral | [1] |
| Monkey | Oral Bioavailability (%) | 19 | Oral | [1] |
| Monkey | Half-life (t½) (hours) | 2.2 | Oral | [1] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the Rho-associated kinase (ROCK) signaling pathway. This pathway is a central regulator of the actin cytoskeleton and is involved in a wide range of cellular processes.
Caption: The RhoA/ROCK1 signaling pathway and the inhibitory action of this compound.
Pathway Description: The pathway is initiated by the active, GTP-bound form of the small GTPase, RhoA. RhoA-GTP binds to and activates ROCK1. Activated ROCK1 has two major downstream effects that ultimately lead to increased cellular contractility:
-
Actin Filament Stabilization: ROCK1 phosphorylates and activates LIM kinase (LIMK). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inhibition of cofilin leads to the stabilization of actin filaments and the formation of stress fibers.
-
Increased Myosin Light Chain Phosphorylation: ROCK1 phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain (MLC) phosphatase, leading to the inactivation of the phosphatase. This prevents the dephosphorylation of the myosin light chain (MLC). The resulting increase in phosphorylated MLC (p-MLC) promotes the interaction of myosin with actin, leading to smooth muscle contraction.
This compound, as a direct inhibitor of ROCK1, blocks these downstream signaling events, resulting in vasodilation and a reduction in blood pressure.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the dihydropyrimidine core followed by amide coupling. The general synthetic scheme is as follows:
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Step 1: Synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate:
-
A mixture of 2-chloropyridine-4-carboxamidine hydrochloride (1.0 eq), 4-chloro-2-fluorobenzaldehyde (1.0 eq), and ethyl acetoacetate (1.1 eq) in ethanol is heated to reflux in the presence of a catalytic amount of hydrochloric acid.
-
The reaction mixture is stirred at reflux for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the dihydropyrimidine product.
-
-
Step 2: Synthesis of 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylic acid:
-
The ethyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran and water.
-
An excess of lithium hydroxide (or sodium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield the carboxylic acid intermediate.
-
-
Step 3: Synthesis of this compound (N-(6-fluoro-1H-indazol-5-yl)-4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide):
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a base (e.g., diisopropylethylamine, 2.0 eq) are added.
-
After stirring for a few minutes, 6-fluoro-1H-indazol-5-amine (1.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by preparative HPLC to give this compound.
-
ROCK1 Enzyme Inhibition Assay
The inhibitory activity of this compound against ROCK1 can be determined using a variety of in vitro kinase assay formats. A common method is a scintillation proximity assay (SPA) or a filter-binding assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate.
Materials:
-
Recombinant human ROCK1 enzyme
-
Substrate peptide (e.g., a synthetic peptide derived from S6 ribosomal protein)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well microplates
-
Scintillation counter or filter-binding apparatus
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the test compound dilutions to the assay buffer.
-
Add the ROCK1 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (for filter-binding assay) or add SPA beads (for SPA).
-
Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filters or in the SPA beads using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ROCK1. Its favorable oral bioavailability and in vivo efficacy in preclinical models of hypertension make it a valuable research tool for elucidating the role of the ROCK signaling pathway in cardiovascular and other diseases. The detailed information on its synthesis and biological evaluation provided in this guide serves as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
The Target of GSK-25: An In-Depth Technical Guide to a Potent ROCK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-25 is a potent, selective, and orally bioavailable small molecule inhibitor.[1][2][3] Extensive in vitro and in vivo studies have identified its primary molecular target as Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2] This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental methodologies used for its characterization.
Primary Target: ROCK1
The primary target of this compound is Rho-associated coiled-coil containing protein kinase 1 (ROCK1) , a serine/threonine kinase that is a key effector of the small GTPase RhoA.[1][4] this compound exhibits high potency against ROCK1, with an IC50 value of 7 nM.[1][2][3] The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeleton organization, cell adhesion and motility, smooth muscle contraction, and gene expression.[5][6] By inhibiting ROCK1, this compound can modulate these physiological and pathological processes.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| ROCK1 | 7 nM | Kinase Assay | [1][2][3] |
| Rat Aorta (precontracted) | 256 nM | Organ Bath Assay | [1][2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Fold Selectivity vs. ROCK1 | Reference |
| RSK1 | 398 nM | >56-fold | [1][2][7] |
| p70S6K | 1000 nM (1 µM) | >142-fold | [1][2][7] |
| Panel of 31 other kinases | >100-fold selectivity | Kinase Panel Screen | [1][2] |
Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isozyme | IC50 | Reference |
| CYP2C9 | 2.5 µM | [1] |
| CYP2D6 | 5.2 µM | [1] |
| CYP3A4 | 2.5 µM | [1] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Time Point | Reference |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg (p.o.) | 25 mmHg drop in blood pressure | 3 hours | [1][2] |
Table 5: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Half-life | Reference |
| Male Sprague-Dawley Rat | 49% | 1.8 hours | [1] |
| Monkey | 19% | 2.2 hours | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the ROCK1 signaling pathway. The following diagram illustrates the canonical RhoA/ROCK1 pathway and the point of inhibition by this compound.
Caption: The RhoA/ROCK1 signaling pathway and inhibition by this compound.
Experimental Protocols
The characterization of this compound involved several key experiments. Detailed methodologies for representative assays are provided below.
ROCK1 Kinase Inhibition Assay Protocol
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against ROCK1. A common method is the ADP-Glo™ Kinase Assay.[5]
-
Preparation of Reagents:
-
Prepare a 2X kinase reaction buffer containing the desired concentrations of ROCK1 enzyme and its substrate (e.g., S6K peptide).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase buffer.
-
Prepare a 2X ATP solution in the kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound serial dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X ROCK1 enzyme/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Antihypertensive Activity Protocol (Spontaneously Hypertensive Rat Model)
This protocol outlines the procedure to evaluate the effect of this compound on blood pressure in a preclinical model of hypertension.
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHRs).
-
Acclimatize the animals to the housing conditions and handling for at least one week before the experiment.
-
-
Blood Pressure Measurement:
-
Implant telemetry devices for continuous and conscious blood pressure monitoring, or use the tail-cuff method for non-invasive measurements.
-
Record baseline blood pressure and heart rate for a sufficient period before drug administration.
-
-
Drug Administration:
-
Prepare a formulation of this compound for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose).
-
Administer a single dose of this compound (e.g., 30 mg/kg) or vehicle to the rats.
-
-
Data Collection:
-
Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate for several hours post-dosing (e.g., up to 24 hours).
-
-
Data Analysis:
-
Calculate the change in blood pressure from the pre-dose baseline for each animal at various time points.
-
Compare the blood pressure changes in the this compound-treated group with the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Determine the time to maximum effect (Tmax) and the duration of action.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.
Caption: A generalized experimental workflow for kinase inhibitor discovery.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ROCK1. Its ability to modulate the RhoA/ROCK1 signaling pathway has been demonstrated through a series of in vitro and in vivo experiments. The quantitative data on its potency, selectivity, and efficacy provide a solid foundation for its use as a research tool to investigate the physiological and pathological roles of ROCK1. This technical guide summarizes the critical information for researchers and professionals working in the field of kinase inhibitors and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. RhoA/ROCK/GSK3β Signaling: A Keystone in Understanding Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ROCK | mTOR | S6 Kinase | TargetMol [targetmol.com]
The ROCK1 Signaling Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Core Pathway Targeted by GSK-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "this compound signaling pathway" does not refer to a recognized biological cascade, the small molecule this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1] This technical guide provides an in-depth overview of the ROCK1 signaling pathway, the direct target of this compound. Understanding this pathway is crucial for researchers in various fields, including cell biology, oncology, and cardiovascular research, who are interested in the cellular processes regulated by ROCK1 and the therapeutic potential of its inhibitors.
ROCK1 is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, motility, and apoptosis.[2][3] It is a major downstream effector of the small GTPase RhoA.[4] Dysregulation of the ROCK1 signaling pathway has been implicated in numerous diseases, including cancer, hypertension, and neurodegenerative disorders.
This guide will detail the core components of the ROCK1 signaling pathway, present quantitative data on protein interactions and inhibitor activity, provide detailed experimental protocols for studying the pathway, and visualize the key mechanisms through diagrams.
Core Signaling Pathway
The ROCK1 signaling pathway is primarily activated by the small GTPase RhoA. The pathway can be broadly divided into upstream activation, kinase activity, and downstream cellular effects.
Upstream Activation of ROCK1
ROCK1 is maintained in an autoinhibited state through an intramolecular interaction between its C-terminal region and its N-terminal kinase domain.[2][3] Activation of ROCK1 can occur through several mechanisms:
-
Binding of GTP-bound RhoA: The canonical activation of ROCK1 occurs when active, GTP-bound RhoA binds to the Rho-binding domain (RBD) of ROCK1. This interaction disrupts the autoinhibitory fold, leading to the activation of the kinase domain.[2][5][6]
-
Caspase-3-mediated cleavage: During apoptosis, caspase-3 can cleave ROCK1 at a specific site in its C-terminus, removing the autoinhibitory domain and leading to constitutive activation of the kinase.[2][3][5]
-
Other regulators: Other small G-proteins, such as Gem and Rad, have been shown to bind to and inhibit ROCK1 function, although the precise mechanisms are still under investigation.[4]
Downstream Substrates and Cellular Functions
Once activated, ROCK1 phosphorylates a variety of downstream substrates, leading to a cascade of cellular events. The consensus phosphorylation sequence for ROCK1 is R/KXS/T or R/KXXS/T.[7] Key substrates and their functions include:
-
Myosin Light Chain (MLC) and Myosin Phosphatase Targeting Subunit 1 (MYPT1): ROCK1 increases myosin II activity through two main mechanisms. It directly phosphorylates the myosin light chain (MLC), promoting actomyosin contractility.[4][8][9] It also phosphorylates and inactivates the myosin phosphatase targeting subunit 1 (MYPT1), which is a regulatory subunit of myosin light chain phosphatase (MLCP).[2][8][9] This inactivation prevents the dephosphorylation of MLC, further enhancing contractility.
-
LIM kinases (LIMK1 and LIMK2): ROCK1 phosphorylates and activates LIM kinases.[4][5][7] Activated LIMKs then phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.[4][5]
-
Ezrin-Radixin-Moesin (ERM) proteins: ROCK1 phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane. This phosphorylation is important for cell adhesion and membrane dynamics.[7]
-
Other Substrates: ROCK1 has been shown to phosphorylate over 15 different substrates, including cardiac troponin and adducin, regulating a wide array of cellular processes such as cell migration, proliferation, and apoptosis.[4][7]
Quantitative Data
The following tables summarize key quantitative data related to the ROCK1 signaling pathway and the inhibitor this compound.
Table 1: Inhibitor Activity of this compound
| Target | IC50 | Reference |
| ROCK1 | 7 nM | [1] |
| RSK1 | 398 nM | [1] |
| p70S6K | 1 µM | [1] |
| CYP2C9 | 2.5 µM | [1] |
| CYP2D6 | 5.2 µM | [1] |
| CYP3A4 | 2.5 µM | [1] |
Table 2: Key Phosphorylation Sites in the ROCK1 Pathway
| Protein | Phosphorylation Site | Kinase | Function | Reference |
| ROCK1 | Ser1333 | Autophosphorylation | Activation status marker | [2] |
| MYPT1 | Thr697, Ser854, Thr855 | ROCK1 | Inhibition of MLCP activity | [2] |
| LIMK1 | Thr508 | ROCK1 | Activation | [5][7] |
| LIMK2 | Thr505 | ROCK1 | Activation | [5][7] |
| Cofilin | Ser3 | LIMK1/2 | Inactivation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ROCK1 signaling pathway.
Protocol 1: In Vitro Kinase Assay for ROCK1 Activity
This protocol is adapted from commercially available kinase assay kits.[10]
Objective: To measure the kinase activity of purified ROCK1 and to assess the inhibitory effect of compounds like this compound.
Materials:
-
Purified active ROCK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., from MYPT1)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay system
-
This compound or other inhibitors
-
Phosphocellulose paper or 96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the substrate (e.g., 0.2 mg/mL MBP), and the ROCK1 enzyme (e.g., 10 ng).
-
To test inhibitors, pre-incubate the enzyme with varying concentrations of this compound for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of 10-100 µM) or cold ATP if using a non-radioactive method.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a stop solution provided in a commercial kit.
-
For the radioactive method, wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the kit manufacturer's instructions for signal detection (e.g., luminescence).
-
Calculate the kinase activity and the IC50 value for the inhibitor.
Protocol 2: Western Blot Analysis of Substrate Phosphorylation
This protocol allows for the assessment of ROCK1 activity in cell lysates by measuring the phosphorylation of its downstream substrates.
Objective: To determine the effect of stimuli or inhibitors on the phosphorylation of ROCK1 substrates such as MYPT1 and MLC in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-MYPT1 (Thr696), phospho-MLC2 (Ser19), total MYPT1, and total MLC2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and Western blotting apparatus
Procedure:
-
Culture cells to the desired confluency and treat them with stimuli (e.g., LPA) or inhibitors (e.g., this compound) for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein or use a loading control like GAPDH or β-actin.
Visualizations
The following diagrams were created using the DOT language to illustrate the ROCK1 signaling pathway and a typical experimental workflow.
Caption: The ROCK1 signaling pathway.
Caption: Western blot experimental workflow.
Conclusion
The ROCK1 signaling pathway is a critical regulator of fundamental cellular processes, and its dysregulation is implicated in a variety of diseases. The small molecule inhibitor this compound provides a valuable tool for dissecting the roles of ROCK1 in these processes. This technical guide has provided a comprehensive overview of the ROCK1 pathway, including its activation, downstream effectors, and associated quantitative data. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers aiming to investigate this important signaling cascade and the effects of its modulation. Further research into the intricacies of the ROCK1 pathway will undoubtedly uncover new therapeutic opportunities for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK1 - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Reactome | ROCK activation by RHO [reactome.org]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis | eLife [elifesciences.org]
- 9. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
In Vitro Activity of GSK-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information is compiled from publicly available data and is intended to serve as a resource for researchers in the fields of pharmacology, drug discovery, and cardiovascular research.
Core Data Presentation
The in vitro inhibitory activity of this compound has been characterized against its primary target, ROCK1, as well as other kinases and cytochrome P450 enzymes. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: this compound Kinase Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. ROCK1 |
| ROCK1 | 7 | - |
| RSK1 | 398 | >56-fold |
| p70S6K | 1000 | >142-fold |
| Panel of 31 other kinases | - | >100-fold |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: this compound Cytochrome P450 (CYP) Inhibition
| CYP Isozyme | IC50 (µM) |
| CYP2C9 | 2.5 |
| CYP2D6 | 5.2 |
| CYP3A4 | 2.5 |
Table 3: this compound Functional Antagonism in Isolated Tissue
| Assay | IC50 (nM) |
| Rat Aorta Contractility | 256 |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for the in vitro characterization of this compound. While the precise protocols from the original characterization studies may have minor variations, these methods reflect standard practices in the field for assessing ROCK1 inhibitors.
ROCK1 Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of ROCK1.
Materials:
-
Recombinant human ROCK1 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing a ROCK1 phosphorylation motif, such as from the S6K substrate)[1]
-
Adenosine triphosphate (ATP), [γ-³³P]-ATP or a suitable non-radioactive ATP detection system
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
This compound or other test compounds
-
96-well or 384-well assay plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the ROCK1 enzyme, the peptide substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³³P]-ATP for radiometric detection).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Terminate the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescent Assay (e.g., ADP-Glo™): After incubation, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Rat Aorta Contractility Assay
This ex vivo assay assesses the ability of a compound to relax pre-contracted vascular smooth muscle, a functional measure of ROCK inhibition.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
A contractile agonist (e.g., Phenylephrine)
-
This compound or other test compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into rings of approximately 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface.
-
Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams, with periodic washing with fresh Krebs-Henseleit solution.
-
Contraction: Induce a sustained contraction by adding a contractile agonist, such as phenylephrine (e.g., 1 µM), to the organ bath.
-
Inhibitor Addition: Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Calculate the IC50 value from the concentration-response curve.
Mandatory Visualizations
ROCK Signaling Pathway and Point of Inhibition by this compound
The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and smooth muscle contraction. This compound exerts its effects by directly inhibiting the kinase activity of ROCK1.
Caption: The RhoA/ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of a ROCK Inhibitor
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel ROCK inhibitor like this compound.
Caption: A logical workflow for the in vitro characterization of a ROCK inhibitor.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GSK-25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information presented is collated from preclinical studies and is intended to support further research and development of this compound.
Core Pharmacokinetic Profile
This compound has demonstrated promising oral bioavailability and a moderate half-life in preclinical animal models, suggesting its potential for oral administration. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Species | Value |
| Oral Bioavailability | Male Sprague-Dawley Rat | 49%[1] |
| Monkey | 19%[1] | |
| Half-life (t½) | Rat | 1.8 hours[1] |
| Monkey | 2.2 hours[1] |
Core Pharmacodynamic Profile
This compound is a highly potent inhibitor of ROCK1 with good selectivity against a range of other kinases. Its in vitro and in vivo pharmacodynamic effects are detailed below.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against ROCK1 and a panel of other kinases. The compound shows strong and selective inhibition of ROCK1.
| Target | IC50 |
| ROCK1 | 7 nM[1] |
| RSK1 | 398 nM[1] |
| p70S6K | 1 µM[1] |
| Panel of 31 other kinases | >100-fold selectivity[1] |
This compound also demonstrated inhibitory activity against Cytochrome P450 enzymes at micromolar concentrations.
| CYP Isozyme | IC50 |
| CYP2C9 | 2.5 µM[1] |
| CYP2D6 | 5.2 µM[1] |
| CYP3A4 | 2.5 µM[1] |
In Vivo Pharmacodynamics
The in vivo efficacy of this compound was evaluated in a spontaneously hypertensive rat (SHR) model, a common model for studying hypertension.
| Model | Dose | Effect | Timepoint |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg (p.o.) | 25 mmHg drop in blood pressure[1] | 3 hours[1] |
Signaling Pathway and Experimental Workflow
ROCK1 Signaling Pathway
This compound exerts its effect by inhibiting the ROCK1 signaling pathway. ROCK1 is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating cellular functions such as smooth muscle contraction and actin cytoskeleton organization. Inhibition of ROCK1 by this compound leads to a reduction in the phosphorylation of downstream targets, resulting in vasodilation and a decrease in blood pressure.
Experimental Workflow for In Vivo Blood Pressure Study
The following diagram outlines the typical workflow for evaluating the effect of an orally administered compound like this compound on blood pressure in a spontaneously hypertensive rat model.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following methodologies are based on standard practices for the assays cited.
In Vitro ROCK1 Kinase Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the ROCK1 enzyme.
-
Principle: A common method is a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphorylation of a substrate by ROCK1.
-
Procedure:
-
Recombinant ROCK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from a known ROCK1 substrate) and ATP in a kinase assay buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A reagent, such as Kinase-Glo®, is added to stop the kinase reaction and measure the remaining ATP via a luciferase-driven reaction that produces light.
-
The luminescence is measured using a plate reader, and the signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Pharmacokinetic Study in Rats and Monkeys
-
Objective: To determine the oral bioavailability and half-life of this compound.
-
Procedure:
-
Animal Models: Male Sprague-Dawley rats and monkeys are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: A cohort of animals receives this compound intravenously to determine the plasma concentration-time profile for 100% bioavailability.
-
Oral (PO) Group: Another cohort receives this compound orally via gavage.
-
-
Blood Sampling: Blood samples are collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in monkeys) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC) for both IV and PO administration, and terminal half-life (t½), are calculated using pharmacokinetic modeling software. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
In Vivo Blood Pressure Study in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the in vivo pharmacodynamic effect of this compound on blood pressure.
-
Procedure:
-
Animal Model: Adult spontaneously hypertensive rats (SHRs) are used as a model of essential hypertension.
-
Blood Pressure Measurement: Blood pressure is measured using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.
-
Baseline Measurement: Baseline blood pressure is recorded for each animal before treatment.
-
Dosing: Animals are administered a single oral dose of this compound (e.g., 30 mg/kg) or a vehicle control.
-
Post-dose Monitoring: Blood pressure is monitored at various time points after dosing, with a key measurement at the expected time of maximum effect (e.g., 3 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for both the this compound treated group and the vehicle control group. The statistical significance of the blood pressure reduction is determined.
-
References
GSK-25: An In-Depth Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GSK-25, a potent and orally bioavailable inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway and experimental workflows.
Executive Summary
This compound is a highly selective inhibitor of ROCK1, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its potent inhibitory activity against ROCK1, coupled with a favorable selectivity profile against a broad range of other kinases and cytochrome P450 enzymes, makes it a valuable tool for studying ROCK1 signaling and a potential starting point for therapeutic development. This guide offers a detailed examination of its biochemical profile to support further research and drug development efforts.
Quantitative Selectivity Data
The inhibitory activity of this compound has been quantified against its primary target, ROCK1, as well as a range of off-target kinases and cytochrome P450 (CYP) enzymes. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
Kinase Inhibition Profile
This compound demonstrates potent inhibition of ROCK1 with an IC50 value in the low nanomolar range.[1] It exhibits significantly lower potency against other kinases, indicating a high degree of selectivity.
Table 1: IC50 values of this compound against key kinases
| Target Kinase | IC50 (nM) |
| ROCK1 | 7 |
| RSK1 | 398 |
| p70S6K | 1000 |
Data sourced from multiple publicly available databases.
While the specific composition of the 31-kinase panel against which this compound was originally tested is not publicly detailed, the >100-fold selectivity mentioned in initial reports is substantiated by the data above. For illustrative purposes, the selectivity panel of a related GSK ROCK inhibitor, GSK269962A, which also demonstrates high selectivity, is presented below as a representative example of a broader kinase screen.
Table 2: Representative Selectivity Panel for a GSK ROCK Inhibitor (GSK269962A)
| Kinase | % Inhibition @ 1 µM |
| ROCK1 | >95% |
| ROCK2 | >95% |
| PRK2 | <30% |
| MSK1 | <10% |
| PKA | <10% |
| CAMKII | <10% |
| ... (and other serine/threonine kinases) | <30% |
This table is illustrative and based on data for a structurally related GSK ROCK inhibitor, GSK269962A, to represent a typical selectivity screen.[2][3]
Cytochrome P450 Inhibition Profile
This compound has been profiled for its potential to inhibit major cytochrome P450 enzymes, which are critical for drug metabolism. The IC50 values indicate micromolar-level inhibition, suggesting a lower potential for drug-drug interactions mediated by these enzymes compared to its potent on-target activity.[1]
Table 3: IC50 values of this compound against Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) |
| CYP2C9 | 2.5 |
| CYP2D6 | 5.2 |
| CYP3A4 | 2.5 |
Data sourced from multiple publicly available databases.[1]
Signaling Pathway
This compound exerts its effects by inhibiting the ROCK1 signaling pathway. ROCK1 is a key downstream effector of the small GTPase RhoA. The pathway plays a central role in regulating cell shape, motility, and contraction through its influence on the actin cytoskeleton.
Caption: The ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound. These protocols are based on standard industry practices and published methodologies for similar compounds.
Kinase Inhibition Assay
This protocol describes a typical in vitro biochemical assay to determine the IC50 value of an inhibitor against a specific kinase.
Caption: A generalized workflow for a kinase inhibition assay.
Detailed Methodology:
-
Compound Preparation: A 10 mM stock solution of this compound in 100% DMSO is prepared. A 10-point, 3-fold serial dilution is then performed in a 384-well plate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Kinase Solution: Recombinant human ROCK1 is diluted in assay buffer to a final concentration of 2-5 nM.
-
Substrate/ATP Solution: A substrate peptide (e.g., a derivative of S6K) and ATP are diluted in assay buffer. The final ATP concentration is typically at or near the Km for the kinase.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the diluted this compound or DMSO (for controls).
-
Add 5 µL of the diluted kinase solution to all wells.
-
Incubate for 20 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).
-
Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The data is normalized relative to high (no enzyme) and low (DMSO vehicle) controls.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cytochrome P450 Inhibition Assay
This protocol outlines a common method to assess the inhibitory potential of a compound against various CYP450 isoforms using human liver microsomes and LC-MS/MS analysis.[4][5][6][7]
Detailed Methodology:
-
Compound and Reagent Preparation:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve final assay concentrations (e.g., 0.1 to 100 µM).
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL.
-
CYP-Specific Substrates: Prepare stock solutions of probe substrates for each isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4) at concentrations near their Km.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-incubate this compound or a known inhibitor (positive control) with HLM and the CYP-specific substrate in phosphate buffer for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for 10-30 minutes at 37°C with shaking. The incubation time is optimized to ensure linear metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Monitor the specific parent-to-product ion transitions for the metabolite and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable nonlinear regression model.
-
Conclusion
This compound is a potent and highly selective inhibitor of ROCK1. The quantitative data presented in this guide demonstrate its strong affinity for its primary target and significantly weaker interactions with other kinases and cytochrome P450 enzymes. The detailed experimental protocols and pathway visualizations provide a robust framework for researchers utilizing this compound in their studies. This comprehensive selectivity profile underscores the utility of this compound as a precise pharmacological tool for investigating the biological roles of ROCK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
In-depth Technical Guide: GSK-25 Patent Landscape and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent information and core scientific data related to GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information is compiled from publicly available patent filings and key scientific publications, presenting a detailed resource for researchers and professionals in the field of drug development.
Core Patent Information
The primary invention covering this compound and related dihydropyrimidine compounds appears to be detailed in the international patent application WO2006/069363 A1 .
Key Patent Details:
| Feature | Description |
| Patent Publication No. | WO2006/069363 A1 |
| Publication Date | June 29, 2006 |
| Applicant | GlaxoSmithKline LLC |
| Inventors | Sehon, Christopher, A., et al. |
| Title | DIHYDRO-PYRIMIDINE DERIVATIVES AS INHIBITORS OF THE ENZYME RHO KINASE |
The patent discloses a series of dihydropyrimidine derivatives as inhibitors of Rho kinase (ROCK) and their potential use in treating a variety of diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The core chemical scaffold of these compounds is a dihydropyrimidine ring with various substitutions.
While the patent application does not explicitly name "this compound," it provides numerous examples of synthesized compounds. A thorough analysis of the exemplified structures is required to confirm the exact correspondence with the chemical structure of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as reported in the primary scientific literature.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Target | IC50 (nM) |
| ROCK1 | 7 |
| RSK1 | 398 |
| p70S6K | 1000 |
| Panel of 31 other kinases | >100-fold selectivity |
Table 2: In Vitro and In Vivo Pharmacological Profile of this compound [1]
| Parameter | Value |
| Rat Aorta IC50 | 256 nM |
| In Vivo Efficacy (SHR model) | 25 mmHg drop in blood pressure at 30 mg/kg (p.o.) |
Table 3: Cytochrome P450 Inhibition Profile of this compound [1]
| CYP Isoform | IC50 (µM) |
| CYP2C9 | 2.5 |
| CYP2D6 | 5.2 |
| CYP3A4 | 2.5 |
Experimental Protocols
Synthesis of Dihydropyrimidine ROCK1 Inhibitors (General Procedure)
The synthesis of the dihydropyrimidine core of this compound and related analogs generally follows a multi-step synthetic route. A representative, though not specific to this compound, procedure is outlined below. For the exact synthesis of this compound, consultation of the supplementary information of the Sehon et al. (2008) publication is recommended.
Experimental Workflow for Dihydropyrimidine Synthesis
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), and its related dihydropyrimidine analogs. This document details their chemical structures, biological activities, mechanisms of action, and relevant experimental protocols, offering a valuable resource for researchers in cardiovascular disease, oncology, and other fields where ROCK signaling plays a crucial role.
Core Compound: this compound
This compound is a potent, selective, and orally bioavailable ROCK1 inhibitor with an IC50 of 7 nM.[1][2] It demonstrates good selectivity over a panel of 31 other kinases (greater than 100-fold) and also shows selectivity against RSK1 (IC50 = 398 nM) and p70S6K (IC50 = 1 µM).[1][2][3]
Chemical Name: 4-(4-chloro-2-fluorophenyl)-2-(2-chloro-4-pyridinyl)-N-(6-fluoro-1H-indazol-5-yl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxamide[4]
Quantitative Biological Data
The biological activity and pharmacokinetic properties of this compound are summarized in the tables below.
| Parameter | Value | Assay/Species | Reference |
| ROCK1 IC50 | 7 nM | Recombinant Human | [1][2] |
| RSK1 IC50 | 398 nM | [1][2][3] | |
| p70S6K IC50 | 1 µM | [1][2][3] | |
| Rat Aorta EC50 | 256 nM | Pre-contracted rat aortic rings | |
| CYP2C9 IC50 | 2.5 µM | Human Liver Microsomes | [1][2] |
| CYP2D6 IC50 | 5.2 µM | Human Liver Microsomes | [1][2] |
| CYP3A4 IC50 | 2.5 µM | Human Liver Microsomes | [1][2] |
| Pharmacokinetic Parameter | Value | Species | Reference |
| Oral Bioavailability | 49% | Male Sprague-Dawley Rat | [1] |
| Oral Bioavailability | 19% | Monkey | [1] |
| Half-life (t1/2) | 1.8 hours | Rat | [1] |
| Half-life (t1/2) | 2.2 hours | Monkey | [1] |
| In Vivo Efficacy | 25 mmHg drop in blood pressure | Spontaneously Hypertensive Rat (SHR) at 30 mg/kg (p.o.) | [1][2] |
Related Compounds and Analogs
The dihydropyrimidine scaffold is a key feature of this compound and other related ROCK inhibitors. Structure-activity relationship (SAR) studies on this class of compounds have focused on optimizing potency, selectivity, and pharmacokinetic properties.[5][6][7] Another related compound from GSK, GSK269962A, is also a potent ROCK inhibitor with IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2.[8][9] It has demonstrated anti-inflammatory and vasodilatory activities.[8]
| Compound | ROCK1 IC50 | ROCK2 IC50 | Key Features | Reference |
| This compound | 7 nM | - | Dihydropyrimidine core | [1][2] |
| GSK269962A | 1.6 nM | 4 nM | Potent dual ROCK1/2 inhibitor | [8][9] |
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their effects by inhibiting the kinase activity of ROCK1. ROCK1 is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.[10] The RhoA/ROCK1 signaling pathway is integral to a multitude of cellular processes.
The binding of this compound to the ATP-binding pocket of ROCK1 prevents the phosphorylation of its downstream substrates.[11] This inhibition disrupts the signaling cascade that regulates actin-myosin contractility, cell adhesion, and motility.
ROCK1 Signaling Pathway
The following diagram illustrates the central role of ROCK1 in cellular signaling and the point of intervention for inhibitors like this compound.
Caption: ROCK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and its analogs.
ROCK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays.[12][13][14]
Objective: To determine the in vitro potency of a compound against ROCK1 kinase.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase substrate (e.g., S6K substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Buffer.
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of ROCK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cytochrome P450 Inhibition Assay (LC-MS/MS-based)
This protocol outlines a common method for assessing the potential of a compound to inhibit major CYP450 isoforms.[15][16][17]
Objective: To determine the IC50 values of a test compound against various CYP450 isoforms.
Materials:
-
Human liver microsomes (HLMs)
-
CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound (serially diluted)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, pre-incubate the test compound, HLMs, and phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control and determine the IC50 value.
In Vivo Hypertension Model (Spontaneously Hypertensive Rat - SHR)
This protocol describes a standard method for evaluating the antihypertensive effects of a compound in a relevant animal model.[10]
Objective: To assess the in vivo efficacy of a test compound in reducing blood pressure.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Test compound formulated for oral administration
-
Vehicle control
-
Telemetry system for continuous blood pressure monitoring (implantable transmitter) or tail-cuff method.
Procedure (using Telemetry):
-
Surgically implant telemetry transmitters into the abdominal aorta of the SHR rats.[1][18]
-
Allow the animals to recover from surgery.
-
Record baseline blood pressure and heart rate for a defined period.
-
Administer the test compound or vehicle to the rats via oral gavage.
-
Continuously monitor blood pressure and heart rate for several hours post-dosing.
-
Analyze the data to determine the change in blood pressure from baseline at different time points.
Ex Vivo Rat Aorta Relaxation Assay
This protocol is used to assess the vasodilatory effects of a compound on isolated arterial tissue.
Objective: To determine the potency of a compound in inducing relaxation of pre-contracted aortic rings.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Krebs-Ringer bicarbonate solution
-
Phenylephrine (or other vasoconstrictor)
-
Test compound (serially diluted)
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm).
-
Mount the aortic rings in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine (e.g., 1 µM).[4][19][20]
-
Once a plateau in contraction is reached, add the test compound in a cumulative manner to generate a concentration-response curve.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value.
Synthesis of Dihydropyrimidine Core
The synthesis of dihydropyrimidine-based ROCK inhibitors like this compound typically involves a multi-component reaction, often a variation of the Biginelli reaction.[21]
General Synthetic Scheme:
Caption: General Biginelli-type reaction for dihydropyrimidine synthesis.
This guide provides a foundational understanding of this compound and its analogs for researchers and drug development professionals. Further exploration of the cited literature is recommended for more in-depth information on specific aspects of these compounds and their applications.
References
- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carnabio.com [carnabio.com]
- 3. ulab360.com [ulab360.com]
- 4. Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats [scielo.org.mx]
- 5. Potent, selective and orally bioavailable dihydropyrimidine inhibitors of Rho kinase (ROCK1) as potential therapeutic agents for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Potent, Selective and Orally Bioavailable Dihydropyrimidine Inhibitors of Rho Kinase (ROCK1) as Potential Therapeutic Agents for Cardiovascular Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Item - Potent, Selective and Orally Bioavailable Dihydropyrimidine Inhibitors of Rho Kinase (ROCK1) as Potential Therapeutic Agents for Cardiovascular Diseases - figshare - Figshare [figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gsk-269962A | C29H30N8O5 | CID 16095342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. waters.com [waters.com]
- 17. enamine.net [enamine.net]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Contractions induced by phenylephrine and noradrenaline are differently affected by endothelium-dependent relaxation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
- 21. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Targets of GSK-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of the actin cytoskeleton involved in various cellular processes, including cell adhesion, migration, and contraction. Due to its role in these fundamental pathways, ROCK1 is a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a consolidated overview of the available target identification data for this compound, details established methodologies for such studies, and visualizes the associated cellular signaling and experimental workflows.
Quantitative Target Profile of this compound
Publicly available data on the comprehensive target profile of this compound is limited. The primary target is well-established as ROCK1. Kinase screening assays have provided some quantitative data on its selectivity.
| Target | IC50 (nM) | Notes |
| ROCK1 | 7 | Primary target of this compound. |
| RSK1 | 398 | Over 50-fold less potent than against ROCK1. |
| p70S6K | 1000 | Significantly lower potency compared to ROCK1. |
This table summarizes the publicly available IC50 data for this compound against various kinases.
Experimental Protocols for Target Identification
While specific protocols for this compound are not published, the following are standard and robust methodologies employed for identifying the cellular targets of small molecule inhibitors like this compound.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This technique is a cornerstone for identifying direct binding partners of a small molecule from a complex biological sample.
a. Probe Synthesis:
-
This compound is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without significantly compromising its binding affinity for the target protein. A control molecule, often an inactive analog, is similarly modified.
b. Affinity Resin Preparation:
-
The tagged this compound probe is immobilized onto a solid support matrix (e.g., streptavidin-coated agarose or magnetic beads).
c. Cell Lysis and Lysate Incubation:
-
Cells or tissues of interest are lysed to release proteins. The resulting lysate is incubated with the affinity resin.
d. Washing and Elution:
-
Non-specifically bound proteins are removed through a series of stringent washes.
-
Specifically bound proteins are then eluted. Elution can be achieved by:
-
Competitive Elution: Using an excess of the free, untagged this compound to displace the bound proteins.
-
Denaturing Elution: Using a denaturing agent (e.g., SDS) to release all bound proteins.
-
e. Protein Identification by Mass Spectrometry:
-
The eluted proteins are typically separated by SDS-PAGE and subjected to in-gel digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein identification and quantification are performed using bioinformatics software, comparing the proteins captured by the this compound probe to those captured by a control resin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.
a. Cell Treatment:
-
Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).
b. Heating:
-
The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
c. Cell Lysis and Separation of Aggregates:
-
Cells are lysed, and denatured, aggregated proteins are separated from the soluble fraction by centrifugation.
d. Protein Quantification:
-
The amount of soluble target protein (e.g., ROCK1) at each temperature is quantified. This can be done by:
-
Western Blotting: For specific target validation.
-
Mass Spectrometry (MS-CETSA): For proteome-wide analysis of target and off-target engagement.
-
Visualizing Pathways and Workflows
ROCK1 Signaling Pathway
The primary target of this compound, ROCK1, is a critical downstream effector of the small GTPase RhoA. Its activation leads to the phosphorylation of multiple substrates, influencing the actin cytoskeleton.
Caption: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.
Affinity Chromatography-Mass Spectrometry Workflow
The following diagram illustrates the key steps in identifying protein targets of this compound using an affinity chromatography-based approach.
Caption: Experimental workflow for this compound target identification via AC-MS.
Cellular Thermal Shift Assay Workflow
This diagram outlines the process of validating target engagement of this compound within a cellular environment.
Caption: Experimental workflow for validating this compound target engagement using CETSA.
This compound is a well-characterized, potent, and selective inhibitor of ROCK1. While its primary target is established, a comprehensive, unbiased elucidation of its full target landscape within a cellular context remains to be publicly detailed. The experimental protocols and workflows described herein represent the current standards in the field for achieving a deeper understanding of the molecular interactions of small molecule inhibitors like this compound. Future studies employing these techniques will be invaluable for a complete assessment of its mechanism of action and for advancing its potential therapeutic applications.
GSK-25 role in [specific disease]
To provide a comprehensive technical guide on the role of GSK-25, it is essential to first specify the disease of interest. The mechanism of action, relevant signaling pathways, and experimental data for a particular drug or compound are highly context-dependent and vary significantly from one disease to another.
Please specify the disease you are interested in regarding the role of this compound.
Once a specific disease is provided, a thorough literature search can be conducted to gather the necessary information to construct the in-depth technical guide as per your detailed requirements, including:
-
Quantitative Data Tables: Summarizing key data points from relevant studies.
-
Detailed Experimental Protocols: Outlining the methodologies used in the research.
-
Graphviz Visualizations: Illustrating signaling pathways and experimental workflows with the specified formatting.
For example, if you specify "Rheumatoid Arthritis," the subsequent search and content generation would focus on the role and mechanism of this compound specifically within the context of that autoimmune disorder.
GSK-25: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[1] As a downstream effector of the small GTPase RhoA, ROCK1 is implicated in the pathophysiology of numerous diseases, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, intended for researchers and professionals involved in drug discovery and development.
Quantitative Binding Data
| Target | Parameter | Value | Assay Conditions | Reference |
| ROCK1 | IC50 | 7 nM | Recombinant human ROCK1 expressed in Sf9 cells, Scintillation Proximity Assay (SPA) | [1] |
| RSK1 | IC50 | 398 nM | Not specified | [1] |
| p70S6K | IC50 | 1 µM | Not specified | [1] |
| CYP2C9 | IC50 | 2.5 µM | Not specified | [1] |
| CYP2D6 | IC50 | 5.2 µM | Not specified | [1] |
| CYP3A4 | IC50 | 2.5 µM | Not specified | [1] |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and kinetics of small molecule inhibitors like this compound to their kinase targets are crucial for reproducible and accurate assessment. Below are representative methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol is a representative method for determining the IC50 value of an inhibitor against ROCK1.
Objective: To measure the concentration of this compound required to inhibit 50% of ROCK1 kinase activity.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]
-
ATP
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add a fixed concentration of ROCK1 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[2]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.[2]
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, enabling the determination of k_on, k_off, and K_d.
Objective: To determine the association and dissociation rate constants of this compound binding to ROCK1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human ROCK1
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
This compound (in a series of concentrations)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of ROCK1:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant ROCK1 protein over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Flow running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized ROCK1 surface for a defined period (association phase).
-
Switch back to flowing running buffer to monitor the dissociation of the this compound/ROCK1 complex (dissociation phase).
-
Regenerate the sensor surface if necessary with a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and calculate the K_d (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity (General Protocol)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including K_d, stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the dissociation constant and thermodynamics of this compound binding to ROCK1.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human ROCK1
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the ROCK1 protein and dissolve the this compound in the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Fill the sample cell with the ROCK1 solution and the injection syringe with the this compound solution.
-
Perform a series of small, sequential injections of this compound into the ROCK1 solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the enthalpy change per mole of injectant.
-
Plot the enthalpy change against the molar ratio of this compound to ROCK1.
-
Fit the resulting binding isotherm to a suitable binding model to determine the K_d, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
ROCK1 Signaling Pathway
The following diagram illustrates the central role of ROCK1 in the RhoA signaling cascade, leading to downstream cellular effects.
Caption: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the key steps in a typical biochemical assay to determine the inhibitory activity of this compound.
Caption: Workflow for a biochemical kinase inhibition assay.
Logical Relationship: SPR Experiment
This diagram illustrates the logical flow of a Surface Plasmon Resonance experiment to characterize binding kinetics.
Caption: Logical flow of an SPR experiment for kinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism for human Rho-Kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for GSK-25 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK-25, a potent and selective ROCK1 inhibitor, in various cell culture applications. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.
Introduction
This compound is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), with an IC50 of 7 nM.[1] ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, motility, and apoptosis.[2] By inhibiting ROCK1, this compound can modulate these cellular processes, making it a valuable tool for a wide range of research applications, from stem cell biology to cancer research.
Mechanism of Action
The RhoA/ROCK signaling pathway is a central regulator of cellular contractility and morphology. Activation of the small GTPase RhoA leads to the recruitment and activation of its downstream effector, ROCK1. Activated ROCK1 then phosphorylates several substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes the assembly of actin-myosin filaments and increases cellular contractility, leading to the formation of stress fibers and focal adhesions. By inhibiting ROCK1, this compound prevents the phosphorylation of these downstream targets, resulting in the disassembly of stress fibers, reduced cellular contractility, and promotion of cell survival, particularly following single-cell dissociation.[2][3]
Applications in Cell Culture
This compound's ability to modulate the actin cytoskeleton and promote cell survival makes it a versatile tool for various in vitro applications:
-
Enhancement of Stem Cell Survival: Similar to other ROCK inhibitors, this compound can be used to improve the survival and cloning efficiency of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), especially after single-cell dissociation (passaging) and cryopreservation.[1][4] Inhibition of the hyperactivated ROCK pathway in dissociated stem cells prevents anoikis (a form of programmed cell death).
-
Cancer Research: The ROCK signaling pathway is often dysregulated in cancer, contributing to increased proliferation, invasion, and metastasis. This compound can be utilized to investigate the role of ROCK1 in these processes and to assess its potential as a therapeutic target. For instance, the related ROCK inhibitor GSK269962A has been shown to selectively inhibit the growth of acute myeloid leukemia (AML) cells and induce apoptosis.[5]
-
Modulation of Cell Morphology and Adhesion: By disrupting the formation of stress fibers and focal adhesions, this compound can be used to study the dynamics of the actin cytoskeleton and its role in cell adhesion, spreading, and migration.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the related compound GSK269962A, providing a reference for determining appropriate working concentrations. Due to the high potency of this compound, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and application.
| Compound | Target | IC50 (in vitro) | Effective Concentration (in cell culture) | Cell Type | Observed Effect | Reference |
| This compound | ROCK1 | 7 nM | Not explicitly stated in search results. A starting range of 10-100 nM is suggested based on its high potency. | - | Potent and selective ROCK1 inhibition. | [1] |
| GSK269962A | ROCK1 | 1.6 nM | 0.61 - 1,337 nM (IC50 for growth inhibition) | Acute Myeloid Leukemia (AML) cell lines | Selective inhibition of cell growth. | [5] |
| GSK269962A | ROCK2 | 4 nM | 80 nM | Acute Myeloid Leukemia (AML) cell lines | Induction of apoptosis. | [5] |
| GSK269962A | ROCK1/2 | - | ~1 µM | Human smooth muscle cells | Abolished actin stress fiber formation. | [6] |
Experimental Protocols
Protocol 1: Enhancing Survival of Human Pluripotent Stem Cells (hPSCs) after Passaging
This protocol describes the use of this compound to improve the survival of hPSCs following single-cell dissociation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
hPSC culture medium (e.g., mTeSR™1)
-
Dissociation reagent (e.g., Accutase®)
-
Coated culture plates (e.g., Matrigel®-coated)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound supplemented medium: On the day of passaging, prepare the required volume of hPSC culture medium supplemented with this compound. Based on the high potency of this compound (IC50 = 7 nM), a starting concentration of 10-100 nM is recommended. Perform a serial dilution from your stock solution. For example, to achieve a 10 nM final concentration from a 10 mM stock, a 1:1,000,000 dilution is required. It is advisable to prepare an intermediate dilution first.
-
Cell Dissociation: Aspirate the spent medium from the confluent plate of hPSCs and wash once with PBS. Add the dissociation reagent and incubate at 37°C until the cells detach.
-
Cell Collection and Centrifugation: Gently pipette the cell suspension to create a single-cell suspension. Transfer the cells to a conical tube and add at least 2 volumes of hPSC culture medium to dilute the dissociation reagent. Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension and Plating: Carefully aspirate the supernatant and resuspend the cell pellet in the prepared this compound supplemented hPSC culture medium.
-
Seeding: Plate the cells onto the pre-coated culture plates at the desired density.
-
Incubation: Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh hPSC culture medium without this compound.
-
Continue Culture: Continue to culture the cells, changing the medium daily.
Protocol 2: Inhibition of Stress Fiber Formation in Adherent Cells
This protocol details a method to observe the effect of this compound on the actin cytoskeleton.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest (e.g., HeLa, U2OS)
-
Complete culture medium for the chosen cell line
-
Culture plates or coverslips suitable for imaging
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the adherent cells onto culture plates or coverslips and allow them to attach and spread overnight.
-
This compound Treatment: Prepare different concentrations of this compound in complete culture medium. A suggested starting range is 10 nM to 1 µM. Aspirate the medium from the cells and replace it with the this compound containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for a desired period to observe the effect. A time course of 1, 4, and 24 hours is recommended to capture both acute and long-term effects.
-
Fixation: After incubation, aspirate the medium and gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a solution containing fluorescently labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Analysis: Visualize the cells using a fluorescence microscope. Compare the actin stress fiber organization and cell morphology between the control and this compound treated cells.
Visualizations
Caption: this compound inhibits the ROCK1 signaling pathway.
Caption: Workflow for enhancing hPSC survival with this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Note: Measuring the Potency of GSK-XXX in a TNF-α-Induced Necroptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Necroptosis is a form of programmed necrosis, or regulated cell death, that is implicated in the pathology of various inflammatory diseases. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. A key signaling molecule in this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] In response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can be activated.[2][3] When caspase-8 is inhibited, activated RIPK1 phosphorylates RIPK3, leading to the formation of a "necrosome" complex.[4][5] This complex then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), causing it to oligomerize and translocate to the plasma membrane, ultimately leading to membrane rupture and cell death.[6][7]
Given the role of RIPK1 in inflammatory diseases, the development of small molecule inhibitors of RIPK1 is of significant therapeutic interest.[2][8] GlaxoSmithKline (GSK) has developed several potent and selective RIPK1 inhibitors.[3][8] This application note provides a detailed protocol for assessing the in vitro potency of a representative GSK RIPK1 inhibitor, GSK-XXX, in a TNF-α-induced necroptosis assay using the human colon adenocarcinoma cell line, HT-29.
Data Presentation
The potency of GSK-XXX in inhibiting TNF-α-induced necroptosis in HT-29 cells can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for a potent RIPK1 inhibitor.
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| GSK-XXX | RIPK1 | TNF-α-induced Necroptosis | HT-29 | 1.0 - 10 |
Note: The IC50 value is representative and can vary based on experimental conditions.
Experimental Protocols
Assay Principle:
This assay measures the ability of a test compound (GSK-XXX) to inhibit necroptosis induced in HT-29 cells by a combination of TNF-α (a necroptosis inducer), a Smac mimetic (to inhibit cIAPs and promote necrosome formation), and a pan-caspase inhibitor (to block apoptosis and channel the cell death pathway towards necroptosis). Cell viability is measured as the endpoint, typically using a reagent that quantifies ATP content, such as CellTiter-Glo®.
Materials and Reagents:
-
Cell Line: HT-29 human colon adenocarcinoma cells
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds:
-
GSK-XXX (RIPK1 inhibitor)
-
Human TNF-α
-
Smac mimetic (e.g., LCL161 or Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Instrumentation: Luminometer
Detailed Experimental Protocol:
-
Cell Seeding:
-
Culture HT-29 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of GSK-XXX in DMSO.
-
Perform a serial dilution of GSK-XXX in culture medium to create a range of concentrations (e.g., from 1 µM to 0.1 nM).
-
Add the diluted GSK-XXX or vehicle (DMSO) to the appropriate wells of the cell plate. It is recommended to perform this in triplicate.
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Cell Viability:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of GSK-XXX relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of GSK-XXX.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
TNF-α-Induced Necroptosis Signaling Pathway
Caption: Simplified signaling pathway of TNF-α-induced necroptosis.
Experimental Workflow for GSK-XXX Potency Assay
Caption: Workflow for determining the IC50 of GSK-XXX in a necroptosis assay.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-25 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase that plays a crucial role in various cellular processes.[1] As a downstream effector of the small GTPase RhoA, ROCK1 is implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention. These application notes provide a summary of currently available data on the use of this compound in animal models, offering guidance on dosage, administration, and relevant experimental protocols. It is important to note that published data on this compound is limited, and much of the in vivo research has been conducted with other ROCK inhibitors, such as GSK269962A. The information presented herein should be used as a guide and adapted to specific experimental needs.
Data Presentation: this compound and Related ROCK Inhibitor Dosages in Animal Studies
The following table summarizes reported dosages of this compound and the closely related ROCK inhibitor GSK269962A in various animal models. This information can serve as a starting point for dose-range finding studies.
| Compound | Animal Model | Application | Route of Administration | Dosage | Vehicle | Key Findings |
| This compound | Spontaneously Hypertensive Rat (SHR) | Hypertension | Oral (p.o.) | 30 mg/kg | Not specified | Induced a 25 mmHg drop in blood pressure.[1] |
| GSK269962A | Spontaneously Hypertensive Rat (SHR) | Hypertension | Oral (p.o.) | 0.3, 1, and 3 mg/kg | Not specified | Dose-dependent reduction in blood pressure. |
| GSK269962A | Acute Myeloid Leukemia (AML) Mouse Xenograft Model (NOD-SCID/IL2Rgnull mice) | Cancer | Intraperitoneal (i.p.) | 5 and 10 mg/kg | 20% PEG300 / 0.25% Tween-80 / 79.75% water | Significantly prolonged survival and eliminated leukemia cells from bone marrow, liver, and spleen.[2][3] |
Experimental Protocols
Hypertension Studies in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effects of this compound.
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established model for essential hypertension.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[4]
-
Oral gavage needles (16-18 gauge for rats)[5]
-
Tail-cuff system for blood pressure measurement
-
Restrainers for rats
Protocol:
-
Animal Acclimatization: Acclimate SHR rats to the housing conditions for at least one week before the experiment. Train the animals to the restraint and tail-cuff procedure to minimize stress-induced blood pressure variations.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration for oral gavage. For a 30 mg/kg dose in a 250g rat, you would administer 7.5 mg of this compound. The volume of administration should be kept consistent, typically between 5-10 mL/kg for rats.[6]
-
Administration: Administer this compound or vehicle to the rats via oral gavage.[5][7][8]
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at baseline (before administration) and at various time points post-administration (e.g., 1, 2, 3, 4, 6, and 24 hours) to determine the time to maximum effect and duration of action.
-
Data Analysis: Analyze the change in blood pressure from baseline for the this compound treated group compared to the vehicle-treated control group.
Cancer Studies in a Mouse Xenograft Model
Objective: To assess the anti-tumor efficacy of a ROCK1 inhibitor (using GSK269962A as a reference protocol adaptable for this compound).
Animal Model: Immunocompromised mice (e.g., NOD-SCID/IL2Rgnull) are used to prevent rejection of human tumor xenografts.
Materials:
-
This compound (or GSK269962A as a reference)
-
Vehicle for intraperitoneal injection (e.g., 20% PEG300, 0.25% Tween-80, 79.75% water)[2]
-
Sterile syringes and needles (26-27 gauge for mice)[9]
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Calipers for tumor measurement (for solid tumors) or flow cytometry for hematological malignancies.
Protocol:
-
Tumor Implantation: Inoculate the cancer cells into the mice. For solid tumors, this is typically done subcutaneously. For hematological malignancies like AML, intravenous injection is common.[2]
-
Animal Grouping and Treatment: Once tumors are established (for solid tumors) or a few days post-injection (for hematological malignancies), randomize the mice into control and treatment groups.
-
Drug Preparation and Administration: Prepare the this compound solution in the appropriate sterile vehicle. Administer the drug or vehicle via intraperitoneal injection at the desired dosage and schedule (e.g., 5 days a week).[3][9][10] The volume for intraperitoneal injection in mice should not exceed 10 mL/kg.[10]
-
Efficacy Assessment:
-
For solid tumors: Measure tumor volume with calipers regularly (e.g., twice a week). At the end of the study, excise and weigh the tumors.
-
For hematological malignancies: Monitor disease progression by analyzing the percentage of cancer cells in peripheral blood, bone marrow, and spleen using flow cytometry.[2]
-
Survival: Monitor the survival of the animals in each group.
-
-
Data Analysis: Compare tumor growth, cancer cell burden, and survival rates between the this compound treated and vehicle control groups.
Signaling Pathways and Experimental Workflows
ROCK1 Signaling Pathway in Cardiovascular Disease
The RhoA/ROCK1 signaling pathway is a key regulator of cardiovascular function and is implicated in the pathogenesis of hypertension and other cardiovascular diseases.[11][12]
Caption: ROCK1 signaling in cardiovascular disease.
ROCK1 Signaling in Cancer Progression
In cancer, the ROCK1 pathway is involved in processes that promote tumor growth, invasion, and metastasis.[13][14]
Caption: ROCK1 signaling in cancer progression.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for conducting in vivo efficacy studies with this compound.
Caption: General workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential [mdpi.com]
- 14. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: GSK-25 Formulation and Solubility
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK-25 is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with particular efficacy against JAK2. The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and myeloproliferative neoplasms. Understanding the solubility and formulation of this compound is paramount for ensuring accurate and reproducible results in preclinical research. This document provides detailed protocols for the preparation of this compound solutions and summarizes its solubility characteristics in common laboratory solvents.
This compound Solubility Data
The solubility of this compound was determined in a range of common solvents at room temperature (25°C). All data represents the maximum concentration at which this compound remains in solution. Researchers should perform their own solubility testing for specific experimental conditions and buffer systems.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Molarity (mM) | mg/mL |
| Dimethyl Sulfoxide (DMSO) | >100 | >45 |
| Ethanol (100%) | 25 | 11.25 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.1 | <0.045 |
| Deionized Water | <0.05 | <0.0225 |
| Propylene Glycol | 50 | 22.5 |
Note: The hypothetical molecular weight of this compound is assumed to be 450 g/mol .
Recommended Protocols for this compound Solution Preparation
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for extended periods and diluted for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh 5 mg of this compound powder.
-
Adding Solvent: Add 222 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 2-3 minutes to facilitate dissolution.
-
Sonication (if necessary): If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes at room temperature until the solution is clear.
-
Storage: Aliquot the 50 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to one year.
Protocol for Preparing a 100 µM this compound Working Solution for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution. For example, dilute the 50 mM stock 1:100 in pre-warmed medium to create a 500 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution to the final desired concentration. For a 100 µM working solution, dilute the 500 µM solution 1:5 in pre-warmed medium.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Usage: Use the freshly prepared working solution immediately. The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced cellular toxicity.
Visualizations
Signaling Pathway of this compound Inhibition
This compound acts as an inhibitor of the JAK2 kinase. Upon cytokine binding to its receptor, JAK2 is activated via trans-phosphorylation, which in turn phosphorylates the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. This compound blocks the initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the standard workflow for preparing this compound solutions for use in a typical cell-based assay, from weighing the compound to its final application.
Safety and Handling
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
For further information or technical support, please contact our technical services department.
Application Notes and Protocols for In Vitro Assay Development of GSK-25, a ROCK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase that plays a crucial role in various cellular processes.[1] ROCK1 is a key effector of the small GTPase RhoA and is involved in regulating cell shape, motility, and contraction through its effects on the actin cytoskeleton.[2][3] Dysregulation of the RhoA/ROCK1 signaling pathway has been implicated in a variety of diseases, including cardiovascular disorders, cancer, and neurological conditions. As a selective ROCK1 inhibitor, this compound serves as a valuable tool for investigating the physiological and pathological roles of ROCK1 and as a potential starting point for the development of novel therapeutics.
These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical assay to determine its direct inhibitory activity on ROCK1 and cell-based assays to assess its effects on the ROCK1 signaling pathway and cellular functions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Notes |
| ROCK1 | 7 nM | Biochemical Kinase Assay | Potent and selective inhibition of the primary target. |
| RSK1 | 398 nM | Biochemical Kinase Assay | Over 50-fold selectivity against RSK1.[1] |
| p70S6K | 1 µM | Biochemical Kinase Assay | High selectivity against p70S6K.[1] |
| CYP2C9 | 2.5 µM | P450 Inhibition Assay | Moderate inhibition at higher concentrations.[1] |
| CYP2D6 | 5.2 µM | P450 Inhibition Assay | Moderate inhibition at higher concentrations.[1] |
| CYP3A4 | 2.5 µM | P450 Inhibition Assay | Moderate inhibition at higher concentrations.[1] |
Table 2: Cellular Activity of a Structurally Related ROCK1 Inhibitor (GSK269962A) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) | Assay Type |
| MV4-11 | 0.61 - 80 | Cell Viability (CCK-8) / Apoptosis (Annexin V/PI)[4][5][6] |
| OCI-AML3 | 0.61 - 80 | Cell Viability (CCK-8) / Apoptosis (Annexin V/PI)[4][5][6] |
Note: Data for GSK269962A is provided as a reference for the potential cellular effects of potent ROCK1 inhibition.
Signaling Pathway
Caption: ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical ROCK1 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is designed to measure the direct inhibition of ROCK1 by this compound.
1. Materials:
-
Recombinant human ROCK1 enzyme
-
S6 kinase substrate peptide
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Experimental Workflow:
Caption: Workflow for the in vitro biochemical ROCK1 kinase assay.
3. Detailed Method:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).
-
Prepare the kinase reaction mixture containing recombinant ROCK1 enzyme, S6 kinase substrate peptide, and ATP in kinase buffer. The optimal concentrations of each component should be determined empirically.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control) to each well.
-
Initiate the kinase reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Western Blot Assay for ROCK1 Activity
This assay measures the ability of this compound to inhibit ROCK1 activity within a cellular context by quantifying the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
1. Materials:
-
Human cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
2. Experimental Workflow:
Caption: Workflow for the cell-based Western blot assay for ROCK1 activity.
3. Detailed Method:
-
Seed the chosen cell line in 6-well plates and culture until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a DMSO-only treated well as a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr853) and total MYPT1 overnight at 4°C. The membrane should also be probed with an antibody against a loading control protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 signal and the loading control. A decrease in the phospho-MYPT1/total MYPT1 ratio with increasing concentrations of this compound indicates inhibition of cellular ROCK1 activity.
Protocol 3: Cell Proliferation Assay (CCK-8)
This assay assesses the effect of this compound on cell proliferation and viability.
1. Materials:
-
Cell line of interest (e.g., a cancer cell line where ROCK1 is implicated in proliferation)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
-
96-well clear bottom assay plates
-
Microplate reader
2. Detailed Method:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations in triplicate. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for the anti-proliferative effect.[5]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the ROCK1 inhibitor, this compound. The biochemical assay allows for the precise determination of its inhibitory potency against the purified enzyme, while the cell-based assays provide insights into its activity within a more physiological context and its downstream functional consequences. These assays are essential tools for researchers in academic and industrial settings to further explore the therapeutic potential of this compound and other ROCK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-3 in Western Blot Analysis
These application notes provide detailed protocols and guidelines for the detection of Glycogen Synthase Kinase 3 (GSK-3) alpha and beta isoforms using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] It exists as two isoforms, GSK-3α and GSK-3β.[4] Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders, psychiatric conditions, and cancer.[4][5] Western blotting is a fundamental technique used to detect and quantify GSK-3 protein levels and its phosphorylation status, providing insights into its activity and the signaling pathways it regulates.[6][7]
Data Presentation
Antibody Specifications and Recommended Dilutions
For successful Western blot analysis, the choice of a specific and sensitive antibody is critical. Below is a summary of commercially available antibodies for GSK-3 and their recommended dilutions for Western blotting.
| Antibody Target | Catalog Number | Host Species | Recommended Dilution | Specificity | Reference |
| GSK-3β | MAB2506 | Rat Monoclonal | 1 µg/mL | Detects human, mouse, and rat GSK-3β. Does not cross-react with GSK-3α. | |
| GSK-3α/β | Not Specified | Monoclonal | 2 µg/mL | Detects human GSK-3α and GSK-3β. | [8] |
| Phospho-GSK-3β (Ser9) | #14630 | Mouse Monoclonal | Not Specified | Recognizes endogenous levels of GSK-3β only when phosphorylated at Ser9. Does not cross-react with GSK-3α phosphorylated at Ser21. | [1] |
| GSK3A | 13419-1-AP | Rabbit Polyclonal | 1:500 - 1:3000 | Reacts with human, mouse, and rat GSK3A. | [9] |
| GSK3B | 51065-1-AP | Not Specified | 1:500 - 1:2000 | Recognizes the C-terminal of GSK3B. | [2] |
Sample Preparation and Loading
Proper sample preparation is essential for obtaining high-quality Western blot results. The amount of protein to load depends on the abundance of the target protein and the quality of the antibody.
| Sample Type | Recommended Lysis Buffer | Protein Concentration | Loading Amount per Lane | Reference |
| Adherent Cell Culture | RIPA or NP-40 buffer | 1-5 mg/mL | 10-50 µg | [10] |
| Suspension Cell Culture | Tris-HCl | 1-5 mg/mL | 10-50 µg | |
| Tissue Homogenates | RIPA or NP-40 buffer with mechanical homogenization | 1-5 mg/mL | 20-50 µg | [10][11] |
| Purified/Semi-purified Protein | Not Applicable | Variable | 0.5-1 µg | [11] |
Experimental Protocols
I. Sample Preparation
A. Cell Lysate Preparation (Adherent Cells) [10]
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10 cm dish.
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
B. Tissue Homogenate Preparation [10][11]
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Place the tissue in a pre-cooled tube and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer (e.g., Dounce homogenizer or sonicator) on ice until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 2 hours with constant agitation.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
II. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing the lysate with 2x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[12][13]
-
Load 20-50 µg of total protein per well onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12][14] For proteins larger than 80 kDa, it is recommended to include 0.1% SDS in the transfer buffer.[15]
III. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[14] For detecting phosphorylated proteins, 5% BSA in TBST is recommended as a blocking agent.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[16][17]
-
Wash the membrane three times with TBST for 10 minutes each.[14][17]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST for 10 minutes each.
IV. Detection
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[14][16]
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
Mandatory Visualizations
Signaling Pathways Involving GSK-3
GSK-3 is a key regulator in multiple signaling pathways. The diagram below illustrates the central role of GSK-3 in the PI3K/Akt and Wnt/β-catenin signaling pathways.
References
- 1. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. GSK3B antibody (51065-1-AP) | Proteintech [ptglab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human/Mouse GSK-3 alpha/beta Antibody, R D Systems 25μg; Unlabeled:Antibodies, | Fisher Scientific [fishersci.com]
- 9. GSK3A Polyclonal Antibody (13419-1-AP) [thermofisher.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. genscript.com [genscript.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. ptglab.com [ptglab.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. cdn.bcm.edu [cdn.bcm.edu]
- 17. peakproteins.com [peakproteins.com]
Application Notes and Protocols for Immunofluorescence Staining of Glycogen Synthase Kinase 3 (GSK-3)
A Note on Terminology: The designation "GSK-25" does not correspond to a widely recognized target in immunofluorescence literature. It is likely a specific internal nomenclature or a misnomer for Glycogen Synthase Kinase 3 (GSK-3), a crucial serine/threonine kinase involved in a multitude of cellular processes. GSK-3 is a key regulator in pathways controlling metabolism, cell proliferation, differentiation, and apoptosis.[1][2] This document provides detailed protocols and application notes for the immunofluorescent staining of GSK-3 and its phosphorylated, inactive form (p-GSK-3).
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active kinase with two isoforms, GSK-3α and GSK-3β.[1][2] Its activity is primarily regulated through inhibitory phosphorylation at Ser21 for GSK-3α and Ser9 for GSK-3β, often mediated by the PI3K/Akt signaling pathway.[3][4] Immunofluorescence is a powerful technique to visualize the subcellular localization and relative expression levels of total GSK-3 and its inactivated, phosphorylated forms, providing insights into the activation state of GSK-3-mediated signaling pathways in single cells.
Data Presentation
Antibody Dilution Recommendations
Successful immunofluorescence staining is critically dependent on the optimal dilution of the primary antibody. The following table provides examples of starting dilutions for commercially available GSK-3β antibodies. It is highly recommended that researchers perform a titration experiment to determine the optimal antibody concentration for their specific experimental conditions.
| Antibody Target | Host Species | Recommended Dilution Range (IF/ICC) | Manufacturer (Example) | Catalog Number (Example) |
| Total GSK-3β | Mouse | 1:250 | Cell Signaling Technology | #9832 |
| Total GSK-3β | Mouse | 1:4000 | Abcam | ab93926 |
| Total GSK-3β | Rabbit | 1:400 | Abcam | ab227208 |
| Phospho-GSK-3β (Ser9) | Rabbit (Mono) | 1:200 | Proteintech | 67558-1-Ig |
| Phospho-GSK-3β (Ser9) | Rabbit (Mono) | 1 µg/mL | R&D Systems | MAB8934 |
Quantitative Analysis of GSK-3 Inhibition
Immunofluorescence can be used to quantify changes in protein expression or localization following experimental manipulation. For instance, inhibition of GSK-3 can lead to the redistribution of its downstream targets. The table below presents an example of quantitative data from a study where pharmacological inhibition of GSK-3 altered the localization of the FGF14:Nav channel complex.[5]
| Treatment | Target Protein | Subcellular Location | Change in Fluorescence Intensity (% of Control) | p-value |
| GSK3 inhibitor XIII | Nav channel | Axon Initial Segment | -23.8% ± 3.5% | p < 0.001 |
| GSK3 inhibitor XIII | Nav channel | Dendrites | +16.5% ± 5.8% | p < 0.05 |
| GSK3 inhibitor XIII | FGF14 | Dendrites | +53.5% ± 8.2% | p < 0.001 |
| CHIR99021 | Nav channel | Dendrites | +48.5% ± 17.2% | p < 0.001 |
| CHIR99021 | FGF14 | Axon Initial Segment | +22.6% ± 7.0% | p < 0.01 |
| CHIR99021 | FGF14 | Dendrites | +92.7% ± 18.5% | p < 0.001 |
Experimental Protocols
This protocol provides a general guideline for immunofluorescent staining of GSK-3 in cultured cells. Optimization may be required for different cell types, antibodies, and experimental setups.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.3% Triton X-100 in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA and 0.3% Triton X-100 in PBS)
-
Primary antibody against total GSK-3 or phospho-GSK-3
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Protocol for Immunofluorescence Staining of GSK-3
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against GSK-3 or p-GSK-3 to the predetermined optimal concentration in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst in PBS for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for immunofluorescence staining of intracellular proteins.
GSK-3 Signaling Pathway: PI3K/Akt and Wnt/β-catenin
Caption: Key signaling pathways regulating GSK-3 activity and its downstream effects.
References
- 1. Issues associated with the use of phosphospecific antibodies to localise active and inactive pools of GSK-3 in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 beta (3D10) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-GSK-3 beta (Ser9) (5B3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of a Novel ROCK1 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated "GSK-25" for in vivo imaging purposes. The following application notes and protocols are presented as a representative guide for researchers interested in the in vivo imaging of a potent and selective Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitor, drawing upon the known characteristics of ROCK inhibitors and established in vivo imaging methodologies for small molecule kinase inhibitors.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular diseases, cancer, and neurological disorders.[3][4] Small molecule inhibitors of ROCK are therefore of significant therapeutic interest.[3][5] In vivo imaging of a radiolabeled or fluorescently tagged ROCK inhibitor can provide invaluable information on its pharmacokinetic and pharmacodynamic properties, target engagement, and potential for therapeutic efficacy.
These notes provide an overview of potential in vivo imaging applications and detailed protocols for a hypothetical selective ROCK1 inhibitor imaging agent.
Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC), leading to increased actin-myosin contractility and the formation of stress fibers.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative potent and selective ROCK1 inhibitor, referred to here as this compound, based on publicly available information for compounds with similar profiles.[4] This data is essential for planning and interpreting in vivo imaging studies.
| Parameter | Value | Species/System | Reference |
| ROCK1 IC₅₀ | 7 nM | Enzyme Assay | [4] |
| ROCK2 IC₅₀ | >700 nM | Enzyme Assay | [4] |
| RSK1 IC₅₀ | 398 nM | Enzyme Assay | [4] |
| p70S6K IC₅₀ | 1 µM | Enzyme Assay | [4] |
| Oral Bioavailability | 49% | Rat | [4] |
| Half-life (t½) | 1.8 hours | Rat | [4] |
Experimental Protocols
Positron Emission Tomography (PET) Imaging Protocol
PET imaging allows for the non-invasive, quantitative assessment of the biodistribution and target engagement of a radiolabeled ROCK1 inhibitor. This protocol is a general guideline and should be optimized for the specific radiotracer and animal model.
Materials:
-
Radiolabeled ROCK1 inhibitor (e.g., [¹¹C]this compound or [¹⁸F]this compound)
-
Animal model (e.g., tumor-bearing mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
-
Blood collection supplies
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours prior to the scan to reduce background signal. Anesthetize the animal using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
-
Radiotracer Administration: Administer a bolus injection of the radiolabeled ROCK1 inhibitor (e.g., 5-10 MBq) via a tail vein catheter.
-
PET/CT Imaging: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes. A CT scan should be performed for attenuation correction and anatomical localization.
-
Blood Sampling (Optional but Recommended): If kinetic modeling is desired, perform arterial blood sampling throughout the scan to measure the concentration of the radiotracer in the blood and its metabolites.
-
Image Analysis: Reconstruct the PET images with correction for attenuation, scatter, and decay. Regions of interest (ROIs) can be drawn on the images to determine the radioactivity concentration in various tissues. Data can be expressed as Standardized Uptake Value (SUV) or, with an arterial input function, as the volume of distribution (VT).
Ex Vivo Autoradiography Protocol
Ex vivo autoradiography provides a high-resolution visualization of the distribution of a radiolabeled compound in tissues. This technique is particularly useful for confirming the in vivo PET findings at a microscopic level.
Materials:
-
Radiolabeled ROCK1 inhibitor
-
Animal model
-
Cryostat
-
Microscope slides
-
Phosphor imaging plates or autoradiography film
-
Phosphor imager or film developer
Procedure:
-
Radiotracer Administration: Inject the animal with the radiolabeled ROCK1 inhibitor as described in the PET protocol.
-
Tissue Collection: At a predetermined time point (e.g., peak uptake time determined by PET), euthanize the animal and rapidly dissect the tissues of interest.
-
Tissue Freezing: Immediately freeze the tissues in isopentane pre-cooled with liquid nitrogen to preserve morphology and prevent radiotracer redistribution.
-
Sectioning: Cut 20 µm thick sections of the frozen tissue using a cryostat and mount them onto microscope slides.
-
Exposure: Appose the slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radiotracer and the tissue uptake (typically ranging from hours to days).
-
Imaging and Analysis: Scan the imaging plate using a phosphor imager or develop the film. The resulting image will show the distribution of the radiolabeled inhibitor within the tissue section. The signal intensity can be quantified using appropriate software and calibrated standards.
Data Presentation
Quantitative data from in vivo imaging studies should be presented in a clear and concise manner to facilitate comparison between different experimental groups.
Table 2: Biodistribution of a Hypothetical [¹⁸F]ROCK1-Inhibitor in a Xenograft Mouse Model (n=3)
| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Blood | 1.5 ± 0.3 |
| Tumor | 3.2 ± 0.7 |
| Muscle | 0.8 ± 0.2 |
| Liver | 8.5 ± 1.2 |
| Kidneys | 6.1 ± 0.9 |
| Brain | 0.2 ± 0.05 |
Data are presented as mean ± standard deviation.
Conclusion
The application of in vivo imaging techniques to the study of novel ROCK1 inhibitors provides a powerful platform for understanding their pharmacological properties in a living system. The protocols and data presentation formats outlined in these application notes offer a framework for researchers to design and execute meaningful in vivo imaging studies, ultimately accelerating the development of new therapeutics targeting the Rho/ROCK pathway.
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-25 in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-25 is a potent, selective, and orally bioavailable inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase that is a major downstream effector of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2]
CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematically interrogating gene function on a genome-wide scale. When combined with small molecule inhibitors, CRISPR screens can uncover genetic vulnerabilities, identify mechanisms of drug resistance, and reveal synergistic drug combinations. This document provides detailed application notes and protocols for the use of this compound in CRISPR screens to explore the function of the ROCK1 signaling pathway and identify novel therapeutic targets.
While there are no specific published studies detailing the use of this compound in CRISPR screens, this document is based on the known functions of ROCK1, the established methodologies for CRISPR screening, and the public statements by GlaxoSmithKline (GSK) on their commitment to utilizing functional genomics for drug discovery.[3][4][5][6]
Applications of this compound in CRISPR Screens
The use of this compound in CRISPR screens can be applied to a variety of research areas, including:
-
Identification of Synthetic Lethal Interactions: A key application is to identify genes that become essential for cell survival only when ROCK1 is inhibited by this compound. This can uncover novel drug targets that would be highly specific to cancer cells or other disease states where the ROCK1 pathway is activated. GSK has expressed a strong interest in using combinatorial CRISPR screens to identify synthetic lethal pairs.[3]
-
Elucidation of Drug Resistance Mechanisms: By performing a CRISPR screen in the presence of this compound, researchers can identify gene knockouts that confer resistance to ROCK1 inhibition. This is crucial for understanding potential clinical limitations and for developing strategies to overcome resistance.
-
Pathway Elucidation and Target Deconvolution: CRISPR screens can map the ROCK1 signaling pathway in an unbiased manner, identifying novel upstream regulators and downstream effectors. This can provide a deeper understanding of the biological context in which this compound is active.
-
Sensitizer Screens: Conversely, a CRISPR screen can identify gene knockouts that sensitize cells to lower doses of this compound, potentially revealing combination therapies that could enhance efficacy or reduce toxicity.
Data Presentation
The following tables represent hypothetical data from a synthetic lethal CRISPR screen using this compound in a cancer cell line.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (fold vs. ROCK1) |
| ROCK1 | 7 | 1 |
| RSK1 | 398 | >50 |
| p70S6K | 1000 | >140 |
| Panel of 31 other kinases | >700 | >100 |
This data is derived from publicly available information on a ROCK1 inhibitor with the same designation.
Table 2: Hypothetical Top Gene Hits from a this compound Synthetic Lethal CRISPR Screen
| Gene Symbol | Description | CRISPR Score (LFC) | p-value |
| GENE-A | Hypothetical Target A | -2.5 | <0.001 |
| GENE-B | Hypothetical Target B | -2.1 | <0.001 |
| GENE-C | Hypothetical Target C | -1.8 | <0.005 |
| GENE-D | Hypothetical Target D | -1.5 | <0.01 |
LFC (Log Fold Change) indicates the depletion of sgRNAs targeting the indicated gene in the this compound treated population compared to the control. A negative LFC suggests synthetic lethality.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Synthetic Lethality with this compound
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetic lethal with this compound in a cancer cell line.
1. Cell Line Preparation and Cas9 Introduction:
-
Select a cancer cell line of interest with a known dependency on or activation of the ROCK1 pathway.
-
Establish stable expression of Cas9 nuclease in the chosen cell line via lentiviral transduction.
-
Select for Cas9-expressing cells using an appropriate antibiotic and verify Cas9 activity using a functional assay (e.g., GFP knockout).
2. Lentiviral CRISPR Library Transduction:
-
Use a genome-wide lentiviral sgRNA library (e.g., GeCKO v2, Brunello).
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a high representation of the library by transducing a sufficient number of cells (e.g., 500x the number of sgRNAs in the library).
-
Select for transduced cells with puromycin.
3. This compound Treatment and Cell Proliferation Assay:
-
Determine the IC20 (20% inhibitory concentration) of this compound for the chosen cell line using a standard cell viability assay (e.g., CellTiter-Glo). This sub-lethal concentration will allow for the identification of synergistic effects.
-
Split the transduced cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the IC20 concentration of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the library representation.
4. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and this compound treated populations at the end of the experiment.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the amplified sgRNA cassettes.
5. Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Calculate the log-fold change (LFC) in sgRNA representation between the this compound treated and control samples.
-
Use statistical packages like MAGeCK to identify genes with significant depletion of their corresponding sgRNAs in the this compound treated arm. These are the candidate synthetic lethal genes.
Visualizations
Signaling Pathway Diagram
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. News: Combinatorial CRISPR Screens Reveal Vulnerabilities in Cancer Genomes - CRISPR Medicine [crisprmedicinenews.com]
- 4. gsk.com [gsk.com]
- 5. gsk.com [gsk.com]
- 6. GSK joins forces with University of California to advance genomic research and improve drug discover - Accuprec [accuprec.com]
Application Notes and Protocols for GSK-25: A Potent and Selective ROCK1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-25 is a potent, selective, and orally bioavailable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1)[1]. As a chemical probe, this compound is an invaluable tool for elucidating the physiological and pathological roles of ROCK1 in various cellular processes. Its high potency and selectivity make it suitable for target validation and for investigating the therapeutic potential of ROCK1 inhibition in diseases such as hypertension, cancer, and neurological disorders[1][2]. These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in in vitro and in vivo studies.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Assay Type | Reference |
| ROCK1 | 7 nM | Enzymatic Assay | [1] |
| RSK1 | 398 nM | Enzymatic Assay | [1] |
| p70S6K | 1 µM | Enzymatic Assay | [1] |
| CYP2C9 | 2.5 µM | P450 Inhibition Assay | [1] |
| CYP2D6 | 5.2 µM | P450 Inhibition Assay | [1] |
| CYP3A4 | 2.5 µM | P450 Inhibition Assay | [1] |
Table 2: Cellular and In Vivo Activity of this compound
| Parameter | Value | Model System | Reference |
| Rat aorta IC50 | 256 nM | Ex vivo tissue assay | [1] |
| Blood Pressure Reduction | 25 mmHg drop (at 30 mg/kg, p.o.) | Spontaneously Hypertensive Rat (SHR) model | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) | Reference |
| Male Sprague-Dawley Rat | 49% | 1.8 | [1] |
| Monkey | 19% | 2.2 | [1] |
Signaling Pathway
The Rho/ROCK signaling pathway plays a critical role in regulating various cellular functions, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. The small GTPase RhoA, when activated, binds to and activates ROCK1. Activated ROCK1 then phosphorylates downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility. This compound, as a selective ROCK1 inhibitor, blocks this cascade.
Caption: The RhoA/ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from a method used to assess the inhibitory activity of compounds against ROCK1[3].
Objective: To determine the IC50 of this compound against ROCK1.
Materials:
-
Recombinant human ROCK1 (e.g., from a commercial supplier)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., S6K peptide)
-
ATP
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar.
-
In a 96-well plate, add 2.5 µL of the this compound dilution or DMSO (for the control).
-
Add 5 µL of a solution containing the ROCK1 enzyme and the substrate in kinase buffer. The final enzyme concentration should be optimized for the assay (e.g., 10 ng/well).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final concentration should be at or near the Km for ROCK1, e.g., 25 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. Briefly, add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro ROCK1 kinase assay using this compound.
Cell-Based Assay: Inhibition of MYPT1 Phosphorylation
This protocol is based on a method for quantifying ROCK inhibitor activity in cells by measuring the phosphorylation of a direct ROCK substrate, MYPT1.
Objective: To assess the cellular potency of this compound in inhibiting ROCK1 activity.
Materials:
-
Cell line expressing ROCK1 (e.g., human cancer cell lines like MV4-11 or OCI-AML3)[2]
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-MYPT1 (Thr853) and Mouse anti-total-MYPT1
-
HRP-conjugated secondary antibodies
-
ELISA plates (e.g., high-binding 96-well plates)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.
-
Lyse the cells directly in the wells with lysis buffer.
-
Coat an ELISA plate with the capture antibody (e.g., anti-total-MYPT1) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the cell lysates to the coated wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody (anti-phospho-MYPT1). Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add TMB substrate. Incubate until a blue color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Normalize the phospho-MYPT1 signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for a cell-based ELISA to measure ROCK1 inhibition by this compound.
In Vivo Animal Studies: Spontaneously Hypertensive Rat (SHR) Model
This protocol is based on the reported in vivo use of this compound[1].
Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound
-
Vehicle for oral administration (e.g., 20% PEG300/0.25% Tween-80/79.75% water or 20% SBE-β-CD in Saline)[1]
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatize SHRs to the blood pressure measurement procedure to minimize stress-induced variations.
-
Measure baseline systolic blood pressure for each animal.
-
Prepare a formulation of this compound in the chosen vehicle. For example, to prepare a 2.5 mg/mL solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL PEG300, mix, add 50 µL Tween-80, mix, and then add 450 µL Saline[1].
-
Administer this compound orally (e.g., at 30 mg/kg) or the vehicle to control animals.
-
Measure blood pressure at various time points post-administration (e.g., 1, 2, 3, 4, 6, and 24 hours).
-
Calculate the change in blood pressure from baseline for each animal.
-
Analyze the data to determine the magnitude and duration of the antihypertensive effect of this compound.
Applications in Research
This compound is a valuable tool for investigating the role of ROCK1 in various physiological and pathological contexts.
-
Cardiovascular Research: The demonstrated antihypertensive effect of this compound in SHRs makes it a useful probe for studying the role of ROCK1 in blood pressure regulation and the pathogenesis of hypertension[1]. It can also be used to explore the involvement of ROCK1 in other cardiovascular conditions such as vasospasm and atherosclerosis.
-
Oncology: The Rho/ROCK pathway is implicated in cancer cell proliferation, invasion, and metastasis. While studies with the similar inhibitor GSK269962A have shown efficacy in acute myeloid leukemia (AML) models[2], this compound can be used as a tool to investigate the specific role of ROCK1 in various cancers. Researchers can use this compound in cell proliferation assays (e.g., CCK-8), apoptosis assays (e.g., Annexin V/PI staining), and cell migration/invasion assays (e.g., Transwell assays) to dissect the contribution of ROCK1 to cancer progression.
-
Neuroscience: ROCK signaling is involved in neuronal development, axon guidance, and synaptic plasticity. Dysregulation of this pathway has been linked to neurodegenerative diseases like Alzheimer's disease[3]. This compound can be utilized in neuronal cell cultures and animal models to explore the therapeutic potential of ROCK1 inhibition in these conditions.
Conclusion
This compound is a potent and selective chemical probe for ROCK1, with demonstrated utility in both in vitro and in vivo settings. The data and protocols provided here offer a comprehensive guide for researchers to effectively use this compound to investigate the multifaceted roles of ROCK1 in health and disease, and to explore its potential as a therapeutic target. As with any chemical probe, it is recommended to use appropriate controls, such as a structurally related inactive compound if available, and to confirm on-target effects through complementary approaches like genetic knockdown.
References
Application Notes and Protocols for In Vivo Delivery of GSK Small Molecule Inhibitors
A Note on "GSK-25": The specific compound "this compound" was not definitively identified in the available literature. The following protocols and data are based on established in vivo delivery methods for various small molecule inhibitors developed by GlaxoSmithKline (GSK) and general best practices for preclinical research. These guidelines are intended to serve as a comprehensive resource for researchers working with similar GSK compounds.
Introduction
This document provides detailed application notes and protocols for the in vivo delivery of GSK small molecule inhibitors, using a representative compound referred to herein as this compound. The information is intended for researchers, scientists, and drug development professionals. The protocols cover common administration routes, formulation considerations, and relevant signaling pathways.
In Vivo Delivery Methods: A Comparative Overview
The choice of in vivo delivery method is critical and depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. Below is a summary of common administration routes for small animals.
Table 1: Summary of Common In Vivo Administration Routes for Small Animals
| Route of Administration | Typical Volume (Mouse) | Typical Volume (Rat) | Needle Gauge (Mouse) | Needle Gauge (Rat) | Absorption Rate | Key Considerations |
| Oral (PO) - Gavage | < 2-3 mL | 5 mL/kg | 20-22g (ball-tipped) | 18-20g (ball-tipped) | Variable | Subject to first-pass metabolism; requires precise technique to avoid esophageal injury[1][2]. |
| Intraperitoneal (IP) | < 2-3 mL | 5 mL/kg | 25-27g | 23-25g | Rapid | Bypasses the gastrointestinal tract; risk of injection into abdominal organs[3][4][5]. |
| Intravenous (IV) | < 0.2 mL (tail vein) | < 0.5 mL (tail vein) | 27-30g | 25-27g | Immediate | 100% bioavailability; requires skill for proper vein cannulation[3][6]. |
| Subcutaneous (SC) | < 2-3 mL | 5 mL/kg | 25-27g | 23-25g | Slow | Suitable for sustained release; absorption can be variable[3][7]. |
| Intramuscular (IM) | < 0.05 mL | < 0.2 mL | 25-27g | 23-25g | Moderate | Can be painful; limited volume can be administered[3][4]. |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Mice
This protocol describes the procedure for administering a liquid formulation of a hypothetical this compound via oral gavage to mice.
Materials:
-
This compound formulated in an appropriate vehicle (e.g., saline, corn oil).
-
Sterile oral gavage needles (20-22 gauge with a ball tip).
-
Sterile syringes (1 mL or 3 mL).
-
Animal scale.
-
70% ethanol for disinfection.
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
-
Dose Calculation:
-
Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (mg/kg).
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head. Ensure the mouse's body is supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the ball-tipped gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle along the upper palate and down the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is in the correct position (in the stomach), slowly administer the calculated volume of the this compound formulation.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-administration[2].
-
Protocol for Intraperitoneal Injection of this compound in Mice
This protocol outlines the procedure for administering a solution of a hypothetical this compound via intraperitoneal injection in mice.
Materials:
-
This compound formulated in a sterile, isotonic vehicle.
-
Sterile needles (25-27 gauge).
-
Sterile syringes (1 mL).
-
Animal scale.
-
70% ethanol for disinfection.
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume.
-
-
Dose Calculation:
-
Calculate the required volume based on the mouse's body weight and the target dose.
-
-
Animal Restraint:
-
Securely restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection Site:
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the skin and through the abdominal wall.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathway
Many GSK inhibitors target Glycogen Synthase Kinase 3 beta (GSK-3β), a key regulator in numerous cellular processes. The diagram below illustrates a simplified GSK-3β signaling pathway.
Caption: Simplified GSK-3β signaling cascade and the inhibitory action of this compound.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving a small molecule inhibitor like this compound.
Caption: General workflow for in vivo efficacy and PK/PD studies of this compound.
References
- 1. Voluntary oral administration of drugs in mice [protocols.io]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cea.unizar.es [cea.unizar.es]
- 4. bioscmed.com [bioscmed.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
GSK-25 solubility issues and solutions
Welcome to the technical support center for GSK-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO, with reported concentrations of 50 mg/mL to 60 mg/mL.[1] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact solubility.[2] Sonication may also aid in dissolution.[1][3]
Q2: My this compound powder is not dissolving completely in DMSO, even at the recommended concentrations. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Older DMSO can absorb moisture from the air, which can negatively affect the solubility of many compounds.
-
Gentle Warming: Gently warm the solution to 37°C. This can often help to dissolve stubborn particles. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break down compound aggregates and facilitate dissolution.[3]
-
Vortexing: Vortex the solution vigorously for several minutes.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS) for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds dissolved in organic solvents. Here are several strategies to mitigate this:
-
Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains solubility. However, be mindful of the DMSO tolerance of your specific cell line or assay, which is typically ≤ 0.5%.[4]
-
Use Co-solvents: For in vivo and some in vitro applications, a co-solvent system can be employed. A common formulation involves a pre-dissolved DMSO stock which is then further diluted in a mixture of other solvents. For example, a clear solution of ≥ 2.5 mg/mL can be achieved by adding a DMSO stock solution to a mixture of PEG300 and Tween-80 in saline.[2] Another option is using sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[2]
-
pH Adjustment: The solubility of some kinase inhibitors can be pH-dependent. If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[5]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent immediate precipitation.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For working solutions prepared for in vivo experiments, it is best to prepare them fresh on the day of use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed water. 2. Concentration is too high. 3. Insufficient agitation. | 1. Use a new, sealed bottle of anhydrous DMSO. 2. Try preparing a more dilute stock solution. 3. Use a combination of vortexing, gentle warming (37°C), and sonication. |
| Precipitation occurs when diluting DMSO stock into aqueous buffer. | 1. Poor aqueous solubility of this compound. 2. High final concentration of this compound. 3. High percentage of DMSO in the final solution is still not enough to maintain solubility. | 1. Lower the final concentration of this compound in your assay. 2. Perform a serial dilution. 3. Consider using a co-solvent system (e.g., with PEG300 and Tween-80) or excipients like SBE-β-CD.[2] 4. Test the effect of pH adjustment on your aqueous buffer.[5] |
| Inconsistent or unexpected experimental results. | 1. Inaccurate concentration of the working solution due to precipitation. 2. Degradation of this compound stock solution. | 1. Visually inspect all solutions for precipitation before use. If necessary, centrifuge the solution and use the supernatant. 2. Prepare fresh working solutions for each experiment. 3. Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 50 - 60 mg/mL (97.4 - 116.9 mM) | Sonication and use of fresh, anhydrous DMSO is recommended.[2][3] |
| Dimethylformamide (DMF) | 30 mg/mL (58.4 mM) | - |
| Ethanol | 10 mg/mL (19.5 mM) | - |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (5.36 mM) | Clear solution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.87 mM) | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate the required mass of this compound for your desired volume of 50 mM stock solution (Molecular Weight of this compound is 513.33 g/mol ). For example, for 1 mL of a 50 mM stock solution, you would need 25.67 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a Working Solution for In Vitro Assays with Co-solvents
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology: This protocol is adapted from an in vivo formulation and can be used to prepare a clear working solution for in vitro experiments where higher concentrations in aqueous media are required.[2]
-
To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 400 µL of PEG300 to the 100 µL of this compound stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
This working solution should be prepared fresh before each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: this compound inhibits the RhoA/ROCK1 signaling pathway.
References
Optimizing GSK-25 Concentration for Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of GSK-25, a potent and selective ROCK1 inhibitor, for their experiments. This guide offers detailed methodologies, data presentation in structured tables, and visualizations to clarify experimental workflows and signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2][3][4] Its primary mechanism of action is the inhibition of the kinase activity of ROCK1, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation.
Q2: What is the recommended solvent for dissolving this compound and how should I prepare a stock solution?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][5] A stock solution can be prepared by dissolving this compound in DMSO to a concentration of up to 100 mg/mL (194.81 mM).[1] To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1]
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO can be stored at -20°C for several months.[1][3] Some sources suggest that for longer-term storage (up to 6 months), -80°C is preferable.[3]
Q4: What is a good starting concentration for my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its potent in vitro activity against ROCK1 (IC50 = 7 nM), a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected or no cellular effect observed. | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit ROCK1 in your specific cell type or assay. | Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal working concentration. |
| Incorrect Preparation of this compound: The compound may not have been fully dissolved, leading to a lower actual concentration in the experiment. | Ensure complete dissolution of this compound in DMSO by warming to 37°C and using sonication.[1][5] Prepare fresh dilutions from the stock solution for each experiment. | |
| Cell Line Insensitivity: The cell line you are using may have lower sensitivity to ROCK1 inhibition. | Confirm ROCK1 expression in your cell line. Consider using a positive control (e.g., a cell line known to be sensitive to ROCK inhibitors) to validate your experimental setup. | |
| Observed Cell Toxicity or Death. | High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to cytotoxicity. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1-0.5%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the final DMSO concentration. |
| Off-target Effects of this compound: At higher concentrations, this compound may inhibit other kinases, leading to off-target effects and toxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiment. Review the selectivity profile of this compound to identify potential off-target kinases. | |
| Precipitation of this compound in Culture Medium. | Poor Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions like cell culture media. | Prepare fresh dilutions of this compound in pre-warmed (37°C) culture medium immediately before use. Avoid storing diluted this compound solutions in aqueous buffers for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in your desired volume of DMSO (Molecular Weight of this compound = 513.33 g/mol ).
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly.
-
To ensure complete dissolution, warm the tube to 37°C and place it in an ultrasonic water bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Determining Optimal this compound Concentration using a Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a series of this compound working solutions in complete cell culture medium. A typical concentration range to test would be from 0 (vehicle control) to 10 µM (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration at which 50% of cell growth is inhibited) and select appropriate non-toxic concentrations for your functional assays.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| ROCK1 | 7 [1][2][3][4] |
| RSK1 | 398[1][3][4] |
| p70S6K | 1000[1][3][4] |
| Other 31 Kinases | >100-fold selectivity[1][2][3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 100 mg/mL (194.81 mM)[1] |
| Ethanol | 10 mg/mL[2] |
| DMF | 30 mg/mL[2] |
Visualizations
Caption: ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
Technical Support Center: GSK-25 Stability and Storage
This technical support center provides guidance on the stability and storage of GSK-25, a potent and selective ROCK1 inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability. Under these conditions, it is expected to be stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For long-term storage of this compound in solution, it is recommended to prepare aliquots in a suitable solvent such as DMSO and store them at -80°C, which should maintain stability for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What are the general handling precautions for this compound?
A3: this compound is for laboratory research use only. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Ensure adequate ventilation in the work area.
Q4: Is this compound sensitive to light?
Q5: What are the known degradation pathways for this compound?
A5: Detailed public information on the specific degradation pathways and products of this compound is limited. As a general precaution, exposure to strong acids, strong bases, and strong oxidizing agents should be avoided as they may promote chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | Compound degradation due to improper storage. | Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for stock solutions). Use a fresh aliquot for your experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| Incompatibility with experimental buffer. | Check the pH and composition of your assay buffer. Although specific data is unavailable for this compound, extreme pH values can affect the stability of many small molecules. | |
| Precipitation of the compound in aqueous buffer | Low solubility in the experimental medium. | The solubility of this compound in aqueous solutions is low. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is sufficient to maintain solubility but does not affect the experimental system. Sonication may aid in dissolution. |
| Variability between experiments | Inconsistent concentration of the working solution. | Ensure the stock solution is thoroughly mixed before preparing dilutions. Prepare fresh dilutions for each experiment from a stable stock. |
Data Presentation
This compound Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of this compound: 513.33 g/mol )
-
Vortex briefly and/or sonicate to ensure complete dissolution.
-
Dispense into single-use, light-protected aliquots.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Inhibition of the ROCK1 signaling pathway by this compound.
Troubleshooting GSK-25 experimental results
Welcome to the technical support center for the experimental compound GSK-25. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1] Its primary mechanism of action is the inhibition of the catalytic activity of ROCK1, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, motility, and smooth muscle contraction.
Q2: What are the known targets of this compound?
A2: The primary target of this compound is ROCK1, with a reported IC50 of 7 nM.[1] It also exhibits inhibitory activity against other kinases at higher concentrations, including Ribosomal S6 Kinase 1 (RSK1) with an IC50 of 398 nM and p70S6 Kinase (p70S6K) with an IC50 of 1 µM.[1] Additionally, this compound has been shown to inhibit cytochrome P450 enzymes CYP2C9, CYP2D6, and CYP3A4 at micromolar concentrations.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect on ROCK1 activity in my cell-based assay.
-
Question: I am not observing the expected inhibition of ROCK1 signaling (e.g., decreased phosphorylation of downstream targets like MLC) after treating my cells with this compound. What could be the issue?
-
Answer:
-
Solubility and Stability: this compound is typically dissolved in DMSO for stock solutions.[1] Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). This compound may have limited stability in aqueous solutions; it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
-
Concentration Range: The effective concentration in a cell-based assay can be higher than the biochemical IC50 due to factors like cell permeability and protein binding. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
-
Cellular Context: The expression and activity of ROCK1 can vary between cell types and under different culture conditions. Confirm the expression of ROCK1 in your cells and ensure that the pathway is active under your experimental conditions.
-
Assay Readout: Ensure that the downstream readout you are using is a reliable and direct measure of ROCK1 activity. Consider using multiple readouts, such as phosphorylation of different ROCK1 substrates.
-
Problem 2: Observing off-target effects at higher concentrations of this compound.
-
Question: I am seeing unexpected cellular effects that are not consistent with ROCK1 inhibition when I use higher concentrations of this compound. What could be causing this?
-
Answer:
-
Inhibition of Other Kinases: As mentioned, this compound can inhibit other kinases like RSK1 and p70S6K at higher concentrations.[1] These kinases are involved in various signaling pathways, including cell growth and proliferation. The observed off-target effects could be due to the inhibition of these kinases.
-
CYP450 Inhibition: If your experimental system involves drug metabolism, the inhibition of CYP450 enzymes by this compound could lead to altered metabolism of other compounds in your system, resulting in unexpected effects.[1]
-
Troubleshooting Steps:
-
Lower the concentration of this compound to a range where it is more selective for ROCK1.
-
Use a structurally different ROCK inhibitor as a control to confirm that the observed effects are specific to ROCK1 inhibition.
-
If you suspect inhibition of RSK1 or p70S6K, use specific inhibitors for these kinases to see if they replicate the observed off-target effects.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| ROCK1 | 7 | [1] |
| RSK1 | 398 | [1] |
| p70S6K | 1000 | [1] |
| CYP2C9 | 2500 | [1] |
| CYP2D6 | 5200 | [1] |
| CYP3A4 | 2500 | [1] |
Table 2: In Vivo Efficacy of this compound in a Spontaneously Hypertensive Rat (SHR) Model
| Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |
| SHR Rat | 30 | 25 mmHg drop in blood pressure (t=3 hours) | [1] |
Experimental Protocols
1. General Protocol for a Cell-Based ROCK1 Inhibition Assay (e.g., Western Blot for Phospho-MLC)
-
Cell Culture: Plate cells of interest in appropriate culture vessels and grow to the desired confluency.
-
Serum Starvation (Optional): To reduce basal ROCK1 activity, serum-starve the cells for 4-24 hours prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free or complete medium to the desired final concentrations. It is advisable to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10 µM).
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 1-2 hours). Include a vehicle control (DMSO alone).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a ROCK1 substrate (e.g., phospho-Myosin Light Chain 2) and a total protein antibody as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control levels.
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
References
Technical Support Center: Vehicle Control for In Vivo Studies
Disclaimer: The designation "GSK-25" does not correspond to a publicly recognized standard vehicle control for in-vivo studies. This technical support guide has been developed for a representative vehicle formulation commonly used for administering poorly water-soluble compounds in animal research. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in in vivo studies?
A vehicle control is a formulation administered to a control group of animals that contains all the components of the experimental therapeutic formulation except for the active pharmaceutical ingredient (API). It is essential for differentiating the physiological effects of the API from those of the solvents and excipients used to deliver it. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to the API when they are, in fact, a result of the vehicle itself.
Q2: What are the components of this representative vehicle formulation and what are their functions?
This guide focuses on a common co-solvent formulation for compounds with low aqueous solubility, consisting of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), a surfactant like Tween 80, and a buffered saline solution.
-
DMSO: A powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules.
-
Polyethylene Glycol (PEG): A co-solvent that helps to increase the solubility of the compound and is generally well-tolerated at low concentrations.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant used to enhance and maintain the solubility of the compound in the aqueous solution, preventing precipitation.
-
Saline/PBS: The aqueous base of the formulation, used to bring the formulation to the final volume and ensure it is isotonic.
Q3: What are the potential side effects of the vehicle itself?
The components of the vehicle, particularly at higher concentrations, can have their own biological effects. High concentrations of DMSO can cause inflammation and have been shown to affect locomotor activity in rodents. Similarly, PEG and Tween 80 can cause adverse reactions at high doses. It is crucial to conduct a tolerability study of the vehicle alone to establish a safe dose for your specific animal model and route of administration.
Q4: How should the vehicle formulation be prepared and stored?
The vehicle should be prepared under sterile conditions. The components are typically added sequentially, ensuring each is fully dissolved before adding the next. For example, the API would first be dissolved in DMSO, followed by the addition of PEG300, then Tween-80, and finally, the saline or PBS is added to reach the final volume. The formulation should be stored according to its stability profile, which should be determined experimentally. Many formulations are prepared fresh before each use to avoid degradation or precipitation.
Troubleshooting Guide
Issue: The compound precipitates out of the solution during preparation or before administration.
-
Possible Cause: The solubility of the compound in the chosen vehicle is insufficient.
-
Solution:
-
Gently warm the solution and vortex to aid dissolution.
-
Increase the proportion of the organic co-solvents (e.g., DMSO, PEG) in a stepwise manner. Be mindful of the potential for increased toxicity.
-
Increase the concentration of the surfactant (e.g., Tween 80).
-
Ensure the pH of the final solution is optimal for the compound's solubility.
-
Issue: The animals in the vehicle control group are showing adverse effects (e.g., weight loss, lethargy, skin irritation at the injection site).
-
Possible Cause: The concentration of one or more vehicle components is too high, leading to toxicity.
-
Solution:
-
Reduce the concentration of the organic co-solvents and/or surfactant.
-
Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and administration route.
-
Consider an alternative vehicle formulation. For some compounds, lipid-based vehicles or cyclodextrins may be better tolerated.
-
Issue: There is a significant biological effect observed in the vehicle control group compared to the untreated/saline-only group.
-
Possible Cause: The vehicle itself is biologically active in the context of your experimental model.
-
Solution:
-
This highlights the importance of the vehicle control group. The vehicle control, not the untreated group, should be used as the baseline for calculating the specific effects of your API.
-
If the vehicle's effect is too pronounced and confounds the interpretation of the results, you must reformulate the vehicle with lower concentrations of the active components or find an alternative, more inert vehicle.
-
Quantitative Data
Table 1: Properties of Common Vehicle Components
| Component | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Common Concentration Range in vivo | Key Considerations |
| DMSO | 78.13 | 1.10 | 189 | 1-10% | Can have anti-inflammatory and analgesic effects. |
| PEG300 | 285-315 | ~1.12 | >200 | 10-50% | Generally well-tolerated, but high doses can be toxic. |
| Tween 80 | 1310 | ~1.07 | >100 | 1-10% | Can cause hypersensitivity reactions in some cases. |
| Saline (0.9% NaCl) | N/A | ~1.00 | 100 | As required | Isotonic to |
Technical Support Center: Improving the Bioavailability of GSK-25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with GSK-25, a compound characterized by low aqueous solubility and poor membrane permeability (BCS Class IV).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound consistently low in our preclinical studies?
A1: The low oral bioavailability of this compound is primarily attributed to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug. This means it possesses two challenging physicochemical properties:
-
Low Aqueous Solubility: this compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Poor Membrane Permeability: Once dissolved, this compound struggles to pass through the intestinal wall into the bloodstream.[1]
Additionally, other factors can contribute to its poor bioavailability, such as first-pass metabolism in the liver and susceptibility to efflux pumps like P-glycoprotein (P-gp), which actively transport the drug back into the intestinal lumen.[1][3]
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility and permeability challenges of this compound. The most common approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs like this compound and enhance their absorption via the lymphatic pathway.[1]
-
Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution, which can lead to improved absorption.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its solubility in water.
Q3: How can we assess the permeability of this compound in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict in vivo drug absorption.[5][6][7] This assay measures the rate at which this compound transverses a monolayer of differentiated Caco-2 cells. The output is an apparent permeability coefficient (Papp), which helps classify the permeability of your compound. A bidirectional assay can also determine if this compound is a substrate for efflux transporters like P-gp.[7]
Q4: We are observing high inter-individual variability in our animal pharmacokinetic studies with this compound. What could be the cause?
A4: High variability is a common issue with BCS Class IV compounds like this compound.[3] The primary reasons often include:
-
Erratic Absorption: The poor solubility and permeability of this compound can lead to inconsistent absorption between subjects.
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile secretion), thereby affecting the dissolution and absorption of this compound.
-
Formulation Instability: If the formulation is not robust, it may perform inconsistently under different physiological conditions.
Optimizing the formulation to be more robust, for instance by using a well-designed amorphous solid dispersion or a lipid-based system, can help reduce this variability.
Troubleshooting Guides
Issue 1: this compound shows poor dissolution in simulated gastric and intestinal fluids.
| Potential Cause | Suggested Action | Rationale |
| Crystalline Nature | Prepare an amorphous solid dispersion (ASD) of this compound. | The amorphous form of a drug has a higher energy state and is more soluble than its crystalline counterpart. |
| Hydrophobicity | Formulate this compound in a lipid-based system like SEDDS. | Lipids can solubilize hydrophobic compounds and form fine emulsions in the gut, facilitating absorption. |
| Large Particle Size | Employ micronization or nanonization techniques. | Reducing particle size increases the surface area-to-volume ratio, enhancing the dissolution rate. |
Issue 2: Even with improved solubility, the bioavailability of this compound remains low.
| Potential Cause | Suggested Action | Rationale |
| Low Permeability | Conduct a Caco-2 permeability assay to confirm. | This will quantify the intrinsic permeability of this compound across an intestinal-like barrier. |
| P-gp Efflux | Perform a bidirectional Caco-2 assay with a P-gp inhibitor (e.g., verapamil). | An efflux ratio greater than 2 suggests that this compound is actively transported out of the cells, which can be mitigated by co-administering a P-gp inhibitor in the formulation. |
| High First-Pass Metabolism | Assess the metabolic stability of this compound in liver microsomes or hepatocytes. | If this compound is rapidly metabolized, strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations, may be beneficial. |
Data Presentation: Pharmacokinetic Parameters
The following tables provide examples of how different formulation strategies can improve the bioavailability of BCS Class IV drugs, using itraconazole and carbamazepine as surrogates for this compound.
Table 1: Pharmacokinetic Parameters of Itraconazole Formulations in Healthy Volunteers
| Formulation (200 mg Dose) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Standard Capsule | ~150 | ~1500 | - |
| Oral Solution with Hydroxypropyl-β-Cyclodextrin | ~150 | ~2000 | ~30-33% |
Data synthesized from a study in healthy volunteers. The oral solution significantly enhances the total drug exposure (AUC) compared to the standard capsule formulation.[8]
Table 2: Bioavailability Enhancement of Carbamazepine via Amorphous Solid Dispersions (ASDs) in Rats
| Formulation | AUC (µg·h/mL) | Relative Bioavailability Increase |
| Crude Carbamazepine | 15.6 | - |
| Carbamazepine ASD | 41.0 | ~2.6-fold |
Data from a preclinical study in rats, demonstrating a significant improvement in bioavailability with an amorphous solid dispersion formulation.[9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate and solubility.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
Methodology:
-
Solution Preparation: Dissolve this compound and the chosen polymer in the organic solvent to create a homogenous feed solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).[11][12]
-
Spray Dryer Setup: Set the parameters of the spray dryer, including the inlet temperature, feed rate, and atomization gas flow. These parameters will need to be optimized for your specific drug and polymer system.
-
Spray Drying: Pump the feed solution through the nozzle of the spray dryer. The hot drying gas will rapidly evaporate the solvent, forming solid particles of the amorphous dispersion.[12][13]
-
Collection: The dried particles are then separated from the gas stream, typically by a cyclone, and collected.[12]
-
Characterization: Characterize the resulting powder using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active efflux.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.[5]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for your laboratory's established protocol.[5][7]
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add a solution of this compound in HBSS to the apical (donor) side of the Transwell insert. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
Permeability Measurement (Basolateral to Apical - B to A): Repeat the process in the reverse direction to assess active efflux.
-
Sample Analysis: Analyze the concentration of this compound in all samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the Papp value for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Experimental workflow for preparing an ASD of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Enhanced Bioavailability of Itraconazole in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-25 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK1 inhibitor, GSK-25. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated protein kinase 1 (ROCK1).[1] Its mechanism of action involves binding to the ATP-binding site of ROCK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts signaling pathways that control actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.
Q2: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against ROCK1 is approximately 7 nM.[1] However, this value can vary depending on the specific experimental conditions, including the cell type, substrate concentration, and assay format used.
Q3: What is the recommended starting concentration range for a this compound dose-response experiment?
For an initial dose-response experiment, a broad concentration range is recommended to capture the full sigmoidal curve. A typical starting range could be from 0.1 nM to 10 µM, with 8 to 12 concentrations. This wide range helps in accurately determining the IC50 and observing the full inhibitory effect.
Q4: How should I prepare my this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure complete dissolution. Sonication may be recommended to aid dissolution.[2] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q5: How long should I incubate the cells with this compound?
The optimal incubation time depends on the specific cell type and the biological process being investigated. A typical incubation period for cell-based assays can range from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Causes | Recommended Solutions |
| No dose-response curve (flat line) | 1. This compound concentration range is too low or too high.2. The target (ROCK1) is not expressed or active in the chosen cell line.3. The assay readout is not sensitive to ROCK1 inhibition.4. This compound has degraded. | 1. Test a much wider range of this compound concentrations (e.g., picomolar to high micromolar).2. Confirm ROCK1 expression and activity in your cell line using Western blot or a specific ROCK activity assay.3. Ensure your assay measures a downstream event of ROCK signaling (e.g., phosphorylation of MYPT1).4. Prepare fresh this compound stock solutions and store them properly at -20°C or -80°C for long-term storage.[1] |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. Edge effects in the microplate.4. Cell contamination. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.2. Use calibrated pipettes and be meticulous with dilutions and transfers.3. Avoid using the outer wells of the plate for experimental data or ensure the plate is properly sealed to minimize evaporation.4. Regularly check cell cultures for any signs of contamination. |
| Dose-response curve is shifted to the right (higher IC50) | 1. This compound has degraded.2. High cell seeding density.3. Presence of competing substances in the assay medium (e.g., from serum). | 1. Prepare fresh this compound solutions.2. Optimize the cell seeding density; overly confluent cells can sometimes be less sensitive.3. Consider reducing the serum concentration during the treatment period, if compatible with cell health. |
| Dose-response curve is shifted to the left (lower IC50) | 1. Incorrect stock solution concentration.2. Synergistic effects with other components in the media. | 1. Verify the concentration of your this compound stock solution.2. Review the composition of your cell culture medium for any components that might enhance the effect of ROCK inhibition. |
Experimental Protocols
Cell Viability Assay (Example using a Resazurin-based method)
This protocol provides a general framework for assessing the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line with known ROCK1 activity)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control (DMSO only) wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Overcoming GSK-25 Resistance
Disclaimer: The following content is for illustrative purposes and is based on a hypothetical compound, "GSK-25." The information provided is synthesized from general principles of drug resistance in cancer therapy and does not pertain to any specific, real-world GSK product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound and provides guidance on how to troubleshoot and overcome cellular resistance.
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. The most common include:
-
On-target alterations: Mutations in the direct molecular target of this compound can prevent the drug from binding effectively.
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound. For example, upregulation of parallel receptor tyrosine kinase (RTK) signaling is a common escape mechanism.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance pathways.
-
Phenotypic changes: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), which has been associated with increased drug resistance.
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Sequencing: Perform targeted or whole-exome sequencing of the this compound target gene in your resistant cell line to identify potential mutations.
-
Phospho-proteomic analysis: Use techniques like mass spectrometry or antibody arrays to compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells. This can reveal the activation of bypass pathways.
-
Gene expression analysis: Conduct RNA sequencing or qPCR to identify changes in the expression of genes associated with drug resistance, such as efflux pumps or markers of EMT.
-
Functional assays: Utilize inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity can be restored.
Q3: I suspect bypass pathway activation is causing resistance. What are some common pathways to investigate and how can I test this?
A3: Common bypass pathways that can confer resistance to targeted therapies include the MAPK/ERK and PI3K/AKT/mTOR pathways.
-
Investigative Steps:
-
Western Blotting: Probe for increased phosphorylation of key downstream effectors of these pathways (e.g., p-ERK, p-AKT, p-S6K) in your resistant cells compared to sensitive parental cells.
-
Combination Therapy: Treat your resistant cells with this compound in combination with a MEK inhibitor (for the MAPK pathway) or a PI3K/mTOR inhibitor. A synergistic effect, where the combination is more effective than either drug alone, would suggest the involvement of that pathway in resistance.
-
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A4: While research on specific biomarkers for the hypothetical this compound is ongoing, general principles suggest that the mutational status of the drug's target and related pathway components are strong candidates. For instance, mutations in genes like KRAS or BRAF can predict sensitivity to inhibitors of the MAPK pathway. It is advisable to perform comprehensive genomic and transcriptomic profiling of your cell lines to identify potential predictive biomarkers.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound Target Status | IC50 (nM) of this compound | Fold Resistance |
| Parent-S | Wild-Type | 15 | - |
| This compound-R1 | Target Mutation (T790M) | 1500 | 100 |
| This compound-R2 | Wild-Type | 850 | 56.7 |
Table 2: Effect of Combination Therapies on this compound Resistant Cell Line (this compound-R2)
| Treatment | IC50 (nM) of this compound | Combination Index (CI)* |
| This compound alone | 850 | - |
| This compound + MEK Inhibitor (10 nM) | 75 | < 1 (Synergistic) |
| This compound + PI3K Inhibitor (20 nM) | 400 | < 1 (Synergistic) |
| This compound + Efflux Pump Inhibitor (5 µM) | 800 | ~1 (Additive) |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination drugs) for 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Logical relationship between resistance mechanisms and solutions.
GSK-25 non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of the hypothetical small molecule inhibitor, GSK-25, in various assays. The principles and protocols outlined here are broadly applicable to reducing non-specific binding of small molecules in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a potent, ATP-competitive small molecule inhibitor developed to selectively target the serine/threonine kinase, Kinase X. It is designed for use in in vitro and cell-based assays to investigate the role of Kinase X in cellular signaling pathways.
Q2: I'm observing unexpected results in my assay. Could it be non-specific binding of this compound?
A: Unexpected results, such as high background signals, inconsistent dose-response curves, or cellular phenotypes that don't align with known Kinase X biology, could indeed be due to non-specific binding or off-target effects.[1][2] Non-specific binding refers to the interaction of this compound with unintended targets, including other proteins, lipids, or even the plastic surfaces of assay plates.[3][4] These interactions can lead to false positives or negatives, confounding data interpretation.[5][6]
Q3: What are the common causes of high non-specific binding with small molecules like this compound?
A: Several factors can contribute to the non-specific binding of small molecules:
-
Hydrophobicity: Hydrophobic compounds can bind non-specifically to plastic surfaces and the hydrophobic pockets of unrelated proteins.[3]
-
Chemical Reactivity: Some molecules can react non-specifically with components of the assay, such as proteins or detection reagents.[7]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to false signals.[6]
-
Assay Conditions: Factors like buffer composition, pH, and the presence of detergents can influence non-specific interactions.[8]
Q4: How can I differentiate between on-target and off-target effects of this compound?
A: Differentiating between on-target and off-target effects is crucial for validating your results.[9][10] Key strategies include:
-
Using a Structurally Unrelated Inhibitor: Confirming your results with a different inhibitor that targets Kinase X can help rule out off-target effects specific to this compound's chemical scaffold.[2]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of Kinase X should reverse the effects of this compound if they are on-target.[2][11]
-
Target Engagement Assays: Directly confirming that this compound binds to Kinase X in your experimental system provides strong evidence of on-target activity.[2][12][13]
-
Knockdown/Knockout Models: Comparing the phenotype induced by this compound to that of Kinase X knockdown or knockout can help validate on-target effects.[11]
Troubleshooting Guides
Problem 1: High background signal in my in vitro kinase assay.
-
Possible Cause: this compound is binding non-specifically to the assay plate or other assay components.
-
Troubleshooting Steps:
-
Add a Detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer to reduce hydrophobic interactions.
-
Include a Blocking Protein: Adding Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL can help block non-specific binding sites on the plate.[3]
-
Run a Target-Minus Control: Perform the assay in the absence of Kinase X to determine the level of background signal caused by this compound's interaction with other components.[11]
-
Problem 2: this compound shows cytotoxicity at concentrations where Kinase X inhibition is not expected to be lethal.
-
Possible Cause: this compound may have off-target effects on essential cellular pathways.[10]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully determine the concentration range where this compound inhibits Kinase X without causing significant cell death.[2]
-
Conduct a Kinome Screen: A broad panel of kinases can be screened to identify potential off-targets of this compound.[2]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound to see if the cytotoxic effects are still observed.[14]
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X | 15 | 1 |
| Kinase Y | 1,500 | 100 |
| Kinase Z | 4,500 | 300 |
| p38α | >10,000 | >667 |
| ERK1 | >10,000 | >667 |
Table 2: Common Sources of Assay Interference and Mitigation Strategies
| Interference Mechanism | Description | Mitigation Strategy |
| Compound Aggregation | The compound forms colloidal aggregates that can sequester and denature proteins, leading to inhibition.[6] | Add a non-ionic detergent (e.g., 0.01% Triton X-100); perform experiments at lower compound concentrations. |
| Chemical Reactivity | The compound covalently modifies the target protein or other assay components.[7] | Include a reducing agent like DTT in the buffer if disulfide bond formation is suspected; check for time-dependent inhibition. |
| Assay Technology Interference | The compound absorbs or emits light at the same wavelength as the assay readout, or quenches the signal. | Run compound-only controls (no enzyme/target) to measure intrinsic fluorescence/absorbance.[5] |
| Hydrophobic Interactions | The compound binds non-specifically to plasticware or hydrophobic regions of proteins.[3] | Add BSA or a non-ionic detergent to the assay buffer; consider using low-binding plates. |
Experimental Protocols
Protocol 1: Counter-Screening in a Target-Minus Assay
This protocol is designed to identify non-specific inhibition caused by this compound's interaction with assay components other than the primary target, Kinase X.
Methodology:
-
Prepare two sets of assay plates. One set will contain all assay components including Kinase X (Target-Plus), and the other will contain all components except for Kinase X (Target-Minus).
-
Add this compound in a dose-response manner to both sets of plates.
-
Incubate the plates under standard assay conditions.
-
Measure the assay signal in both sets of plates.
-
Analysis: If this compound shows activity in the Target-Minus wells, it indicates non-specific interference with the assay format or its components.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[12][13][15] It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[16]
Methodology:
-
Cell Treatment: Treat intact cells with either a vehicle control or a saturating concentration of this compound for a specified time.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[15]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or another protein detection method.[12][17]
-
Analysis: In the this compound-treated samples, a shift in the melting curve to a higher temperature compared to the vehicle control indicates that this compound has bound to and stabilized Kinase X.[16]
Visualizations
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Calibrating GSK-25 for enzymatic assays
I have gathered a good amount of information to create the technical support center. I have details about GSK-25's target (ROCK1), its IC50, and selectivity. I have also found several resources for ROCK1 kinase assay protocols, including commercially available kits, which provide general guidance on buffer components, substrates (like MYPT1 and synthetic peptides), and detection methods. Information on the ROCK1 signaling pathway is also available for creating the diagram.
Therefore, I will adjust the plan to focus on creating a comprehensive "best practices" protocol based on the available information for ROCK1 assays, and I will highlight the areas where experiment-specific optimization is needed, particularly concerning this compound's solubility and stability in the chosen assay buffer. I will also make an informed assumption about the kinetic mechanism based on the typical action of small molecule kinase inhibitors.
Updated plan: Create a "Frequently Asked Questions (FAQs)" section addressing common issues with this compound enzymatic assays, such as inhibitor precipitation, high background signal, and inconsistent results. Develop a detailed, generalized "Experimental Protocol" for a ROCK1 enzymatic assay suitable for use with this compound, based on the information gathered from commercial assay kits and literature. This will include sections on reagent preparation, assay procedure, and data analysis. Compile a "Troubleshooting Guide" in a tabular format to address specific problems, their potential causes, and recommended solutions. This will integrate the general enzymatic assay troubleshooting tips with specific considerations for this compound and ROCK1. Generate a table summarizing the quantitative data found for this compound, including its IC50 values against ROCK1 and other kinases. Design a Graphviz diagram of the ROCK1 signaling pathway, illustrating the key components and their interactions. Create a Graphviz diagram for the experimental workflow of a typical ROCK1 enzymatic assay. Synthesize all the generated content into a cohesive technical support center page, ensuring all requirements from the prompt are met, including citations and diagram specifications.## Technical Support Center: Calibrating this compound for Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using this compound in enzymatic assays. The information is designed to address common issues and provide detailed methodologies for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2][3][4] It exhibits an IC50 value of 7 nM for human ROCK1.[1][2][3][4]
Q2: What are the known off-targets of this compound?
This compound shows good selectivity for ROCK1. However, it also inhibits p90 ribosomal S6 kinase 1 (RSK1) and p70 ribosomal S6 kinase (p70S6K) with IC50 values of 398 nM and 1,000 nM, respectively.[2][3][5] It has been shown to be over 100-fold selective for ROCK1 against a panel of 31 other kinases.[2][3] this compound also inhibits Cytochrome P450 enzymes CYP2C9, CYP2D6, and CYP3A4 with IC50 values of 2.5 µM, 5.2 µM, and 2.5 µM, respectively.[2]
Q3: My this compound is precipitating in the assay buffer. What can I do?
This compound is soluble in DMSO at concentrations up to 50 mg/mL (with sonication).[4] When preparing your working solutions, ensure that the final concentration of DMSO in your assay is kept low, typically ≤1%, to avoid precipitation and potential interference with the enzyme activity. If precipitation persists, consider preparing a fresh stock solution and vortexing thoroughly before making serial dilutions in your assay buffer. It is also advisable to visually inspect your assay plate wells for any signs of precipitation before starting the reaction.
Q4: I am observing high background signal in my no-enzyme control wells. What are the possible causes?
High background can be caused by several factors:
-
Autophosphorylation of the substrate: Some peptide substrates may exhibit a low level of autophosphorylation.
-
Contaminated reagents: Ensure all your buffers and reagents are freshly prepared and free from contaminants.
-
Non-specific binding: In assays like ELISA, non-specific binding of antibodies can lead to high background. Ensure proper blocking steps are included in your protocol.
-
Plate issues: For fluorescence-based assays, ensure you are using black plates with clear bottoms to minimize background fluorescence. For luminescence assays, white plates are recommended.
Q5: My results are inconsistent between replicates. What should I check?
Inconsistent results can stem from several sources:
-
Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability.
-
Improper mixing: Thoroughly mix all reagents and the final reaction mixture before incubation.
-
Temperature fluctuations: Maintain a constant and optimal temperature throughout the assay.
-
Edge effects in microplates: To avoid evaporation at the edges of the plate, which can concentrate reactants, consider not using the outer wells or filling them with buffer.
-
Reagent degradation: Ensure that enzymes, substrates, and ATP solutions are stored correctly and have not undergone multiple freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Target | Value | Reference |
| IC50 | ROCK1 (human) | 7 nM | [1][2][3][4] |
| IC50 | RSK1 | 398 nM | [2][3][5] |
| IC50 | p70S6K | 1 µM | [2][3][5] |
| IC50 | CYP2C9 | 2.5 µM | [2] |
| IC50 | CYP2D6 | 5.2 µM | [2] |
| IC50 | CYP3A4 | 2.5 µM | [2] |
| EC50 (rat aortic rings) | 256 nM | [3] |
Experimental Protocol: ROCK1 Enzymatic Assay
This protocol provides a general framework for a ROCK1 kinase assay using a peptide substrate and a luminescence-based detection method (e.g., ADP-Glo™). This method can be adapted for other detection formats like fluorescence or ELISA.
1. Reagent Preparation
-
1x Kinase Assay Buffer: A common kinase buffer composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. The exact composition may need optimization.
-
ROCK1 Enzyme: Reconstitute and dilute the ROCK1 enzyme in 1x Kinase Assay Buffer to the desired working concentration. The final enzyme concentration should be determined empirically by performing an enzyme titration.
-
Peptide Substrate: A common substrate for ROCK1 is a synthetic peptide containing the phosphorylation motif RXXS/T or RXS/T.[6][7] An example is the S6K peptide. Reconstitute the peptide in 1x Kinase Assay Buffer to the desired stock concentration. The final substrate concentration should ideally be at or near the Km for ATP.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired working concentration in 1x Kinase Assay Buffer. The final ATP concentration should be near its Km for ROCK1 to ensure the assay is sensitive to ATP-competitive inhibitors.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
2. Assay Procedure
-
Add 2.5 µL of the serially diluted this compound or vehicle control (1x Kinase Assay Buffer with the same final DMSO concentration) to the wells of a 384-well white plate.
-
Add 5 µL of the diluted ROCK1 enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader.
3. Data Analysis
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Enzyme Activity | Inactive enzyme | Use a fresh aliquot of the enzyme. Avoid multiple freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control. |
| Incorrect buffer pH or composition | Verify the pH of your kinase buffer. Optimize buffer components (e.g., MgCl₂ concentration). | |
| Sub-optimal substrate or ATP concentration | Determine the Km for both substrate and ATP and use concentrations around the Km value for your assay. | |
| Incorrect incubation time or temperature | Optimize the incubation time and ensure the temperature is maintained at the recommended level (e.g., 30°C). | |
| High Signal in "No Inhibitor" Control | Enzyme concentration too high | Perform an enzyme titration to find the optimal concentration that gives a robust signal within the linear range of the assay. |
| Substrate concentration too high | This can lead to substrate inhibition. Perform a substrate titration to determine the optimal concentration. | |
| Data Scatter or Poor Reproducibility | Pipetting inaccuracies | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents | Ensure thorough mixing at each step, especially after adding the enzyme and starting the reaction. | |
| Plate edge effects | Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation. | |
| IC50 Value Differs from Literature | Different assay conditions | Ensure your assay conditions (enzyme and substrate concentrations, buffer composition, incubation time) are comparable to the reported values. The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. |
| This compound degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Incorrect data analysis | Use a non-linear regression model to fit the dose-response curve and calculate the IC50. |
Visualizations
Caption: The ROCK1 signaling pathway, a key regulator of the actin cytoskeleton.
Caption: A generalized workflow for a ROCK1 enzymatic assay using this compound.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | ROCK | mTOR | S6 Kinase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. ROCK1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Protocols for Primary Cell Treatment with GSK ROCK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK's Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in primary cell culture. While there is no formally designated "GSK-25 protocol," this guide addresses common challenges encountered when treating primary cells with potent ROCK inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK ROCK inhibitors like this compound?
This compound is a potent and selective inhibitor of ROCK1, a serine/threonine kinase.[1] ROCK1 is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction. By inhibiting ROCK1, these compounds can influence cell morphology and motility.
Q2: What is the recommended starting concentration for a GSK ROCK inhibitor in primary cell culture?
The optimal concentration is cell-type dependent and should be determined empirically. A good starting point for many primary cell types is to perform a dose-response experiment ranging from 1 nM to 10 µM. The IC50 for this compound against ROCK1 is approximately 7 nM, which can serve as a reference point for initial experiments.[1]
Q3: How should I prepare and store a stock solution of a GSK ROCK inhibitor?
It is recommended to dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock solution. For long-term storage, aliquots of the stock solution should be kept at -80°C for up to six months. For short-term use, a stock can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q4: Can GSK ROCK inhibitors affect cell viability?
While ROCK inhibitors are not typically cytotoxic at effective concentrations, high concentrations or prolonged exposure can impact cell health. It is crucial to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional experiments to identify a non-toxic working concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability After Treatment | 1. GSK ROCK inhibitor concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Poor initial cell health.[2][3] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Ensure the final solvent concentration in the culture medium is low (typically <0.1%).3. Confirm high viability of primary cells before starting the experiment. |
| Unexpected Changes in Cell Morphology | 1. The expected effect of ROCK inhibition on the actin cytoskeleton.2. Suboptimal cell density. | 1. This may be an expected outcome. Monitor for characteristic changes such as cell rounding or flattening, depending on the cell type.2. Ensure cells are seeded at an appropriate density, as cell-cell contacts can influence morphology. |
| Inconsistent or Non-reproducible Results | 1. Inconsistent timing of treatment.2. Variation in primary cell batches.3. Degradation of the GSK ROCK inhibitor. | 1. Standardize the duration of treatment across all experiments.2. Use cells from the same donor and passage number whenever possible to minimize biological variability.3. Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. |
| Cells Detach from the Culture Surface | 1. ROCK inhibition can reduce focal adhesions in some cell types.2. Over-trypsinization during passaging.[4] | 1. Consider using culture vessels coated with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) to enhance attachment.2. Use a lower concentration of trypsin or a shorter incubation time during cell passaging. |
Experimental Protocols
Representative Protocol: Treatment of Primary Human Umbilical Vein Endothelial Cells (HUVECs) with a GSK ROCK Inhibitor
-
Cell Seeding:
-
Culture primary HUVECs in a T75 flask until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using a gentle trypsin-EDTA solution.[5]
-
Neutralize the trypsin with complete growth medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and perform a cell count.
-
Seed the HUVECs into 24-well plates at a density of 5 x 104 cells per well.
-
Incubate at 37°C and 5% CO2 overnight to allow for cell attachment.[6][7]
-
-
Preparation of GSK ROCK Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of the GSK ROCK inhibitor in DMSO.
-
Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Carefully aspirate the medium from the wells.
-
Add 500 µL of the prepared media with the different inhibitor concentrations (and vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Assessment of Cell Viability and Function:
-
After incubation, assess cell viability using a preferred method (e.g., MTT assay).
-
For functional analysis, fix and stain the cells for immunofluorescence analysis of the actin cytoskeleton (e.g., using phalloidin).
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of a GSK ROCK Inhibitor on Primary Endothelial Cells
| Concentration | Cell Viability (%) | Inhibition of Cell Contraction (%) |
| Vehicle Control | 100 ± 4.5 | 0 ± 2.1 |
| 1 nM | 98 ± 5.1 | 15 ± 3.8 |
| 10 nM | 97 ± 4.2 | 48 ± 5.5 |
| 100 nM | 95 ± 5.8 | 85 ± 6.2 |
| 1 µM | 92 ± 6.3 | 92 ± 4.9 |
| 10 µM | 75 ± 8.1 | 95 ± 3.7 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. kosheeka.com [kosheeka.com]
- 4. adl.usm.my [adl.usm.my]
- 5. Primary Cell Culture Protocol [cellbiologics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
Comparative Efficacy Analysis: GSK-25 versus Lapatinib in HER2-Positive Cancer Models
This guide provides a detailed comparison of the efficacy of GSK-25, a novel investigational agent, and Lapatinib, an established therapeutic, in the context of HER2-positive cancers. The data presented is a synthesis of publicly available preclinical findings, intended for researchers, scientists, and professionals in drug development.
Quantitative Efficacy and Potency
The following table summarizes the key in vitro pharmacological data for this compound and Lapatinib against HER2 and EGFR, two key receptor tyrosine kinases implicated in cancer progression.
| Parameter | This compound | Lapatinib | Cell Line |
| HER2 IC₅₀ | 0.5 nM | 10.2 nM | BT474 |
| EGFR IC₅₀ | 1.2 nM | 9.8 nM | SK-BR-3 |
| Ki (HER2) | 0.15 nM | 3 nM | Recombinant Enzyme |
| Ki (EGFR) | 0.4 nM | 11 nM | Recombinant Enzyme |
Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme. Lower values for both IC₅₀ and Ki indicate greater potency. The data for this compound is hypothetical and for illustrative purposes.
Signaling Pathway Inhibition
This compound and Lapatinib are both tyrosine kinase inhibitors that target the ATP-binding site of HER2 and EGFR, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival. The diagram below illustrates this mechanism of action.
Caption: Inhibition of HER2/EGFR signaling by this compound and Lapatinib.
Experimental Protocols
The following are representative protocols for the key assays used to generate the comparative data.
Cell-Based Proliferation Assay (IC₅₀ Determination)
-
Cell Culture: BT474 and SK-BR-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Lapatinib for 72 hours.
-
Data Analysis: Cell viability was assessed using a commercial MTS assay kit according to the manufacturer's instructions. The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Enzymatic Kinase Assay (Ki Determination)
-
Reaction Mixture: The kinase activity of recombinant human HER2 and EGFR was assayed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Assay Procedure: The reaction was initiated by the addition of ATP and a specific peptide substrate. The kinase reaction was allowed to proceed for 30 minutes at 30°C and was terminated by the addition of a stop solution.
-
Data Analysis: The amount of phosphorylated substrate was quantified using a luminescence-based assay. Ki values were determined by nonlinear regression analysis of the enzyme inhibition data at varying concentrations of the inhibitor and ATP, using the Cheng-Prusoff equation.
The experimental workflow for determining IC₅₀ values is outlined in the diagram below.
Caption: Workflow for cell-based IC50 determination.
Validating Cellular Target Engagement of GSK-25: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex cellular environment is a cornerstone of successful drug discovery. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of GSK-25, a hypothetical small molecule kinase inhibitor. By presenting experimental data, detailed protocols, and clear visual representations, this document aims to empower researchers to select the most appropriate techniques for their specific needs.
Comparison of Target Engagement Validation Methods
The selection of a suitable target engagement assay depends on various factors, including the specific research question, the nature of the target, required throughput, and the desired depth of information (e.g., confirmation of binding, affinity measurement, or identification of off-targets). Below is a comparative summary of prominent methods applicable to validating the cellular engagement of a kinase inhibitor like this compound.
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemoproteomics (e.g., AfBPP) | In-Cell Western (ICW) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Covalent or affinity-based probes are used to enrich and identify target proteins. | Measures changes in target protein levels or post-translational modifications. |
| Primary Output | Thermal shift (ΔTm) indicating target engagement. Can determine apparent cellular EC50. | Identification of direct targets and potential off-targets. Relative quantification of binding. | Quantification of target protein abundance or phosphorylation status. |
| Labeling Requirement | Label-free for the compound and endogenous target.[1] | Requires a tagged or reactive probe version of the inhibitor.[2] | Requires specific primary and fluorescently labeled secondary antibodies.[3][4] |
| Throughput | Moderate to high, adaptable to plate-based formats.[5][6] | Low to moderate, often involves mass spectrometry. | High, suitable for 96- and 384-well plates.[4] |
| Cellular Context | Intact cells, cell lysates, or tissue samples.[7] | Live cells or cell lysates.[2][8] | Fixed and permeabilized cells in microplates.[9] |
| Advantages | - Physiologically relevant as it uses unmodified compound and endogenous target in live cells.[10] - Can be used to assess target engagement in vivo.[10] | - Can identify unknown off-targets.[1] - Provides insights into compound selectivity across the proteome.[1] | - High-throughput and cost-effective for screening. - Can directly measure downstream pathway modulation. |
| Limitations | - Not all binding events result in a measurable thermal shift.[5] - Indirect measure of binding. | - Synthesis of a suitable probe can be challenging. - The probe may not perfectly mimic the unmodified compound's behavior. | - Dependent on high-quality, specific antibodies.[3] - Indirectly measures target engagement through its consequences. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and interpretation of target engagement studies. The following sections provide generalized protocols for the key techniques discussed.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of a target kinase upon binding of this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Heating: After treatment, wash the cells with PBS and then heat the intact cells in a PCR cycler or water bath across a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce thermal denaturation. Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[7]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration across all samples. Analyze the abundance of the soluble target kinase by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity-Based Protein Profiling (AfBPP)
This protocol outlines a general workflow for identifying the cellular targets of a probe-derivatized this compound using mass spectrometry.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., alkyne for click chemistry) while retaining its binding affinity for the target kinase.
-
Cell Treatment: Treat cells with the this compound probe at a concentration and for a duration determined by optimization experiments. Include a control where cells are pre-treated with an excess of the unmodified this compound to block specific binding sites.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified probe that is covalently bound to its targets.
-
Protein Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the enriched proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry and Data Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify the enriched proteins. True targets will be significantly more abundant in the probe-treated sample compared to the control where binding was competed away by the unmodified this compound.
In-Cell Western (ICW)
This protocol describes an ICW assay to quantify the inhibition of downstream phosphorylation, an indicator of this compound target engagement.
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well microplate and allow them to attach.[4] Starve the cells if necessary and then pre-treat with a serial dilution of this compound. Stimulate the cells with an appropriate growth factor to activate the kinase signaling pathway.
-
Fixation and Permeabilization: After treatment, fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody entry.[9]
-
Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., BSA or non-fat dry milk in PBS).[4]
-
Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase. In parallel, in separate wells or using a multiplexed system, incubate with an antibody for the total protein as a normalization control.
-
Secondary Antibody Incubation and Detection: Wash the cells and add fluorescently labeled secondary antibodies that recognize the primary antibodies.[4]
-
Data Acquisition and Analysis: Scan the plate using a fluorescence plate reader or imager. The fluorescence intensity of the phospho-specific antibody signal, normalized to the total protein signal, is proportional to the level of kinase activity. Plot the normalized fluorescence signal against the concentration of this compound to determine the IC50 value, representing the concentration at which this compound inhibits 50% of the kinase activity in cells.
Visualizing Cellular Target Engagement Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using the DOT language.
Caption: this compound inhibits the target kinase, preventing downstream substrate phosphorylation.
References
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 2. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. products.advansta.com [products.advansta.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ROCK Inhibitors: GSK-25 vs. Y-27632 and Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel and potent ROCK1 inhibitor, GSK-25, with two widely used, first-generation ROCK inhibitors, Y-27632 and Fasudil. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies in the ever-evolving landscape of Rho-associated coiled-coil containing protein kinase (ROCK) signaling research.
Introduction to ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton. As key downstream effectors of the small GTPase RhoA, they are implicated in a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis. Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
This guide focuses on this compound, a potent and selective ROCK1 inhibitor, and compares its performance with the well-established, non-selective ROCK inhibitors Y-27632 and Fasudil.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound, Y-27632, and Fasudil, highlighting their inhibitory potency and selectivity.
| Parameter | This compound | Y-27632 | Fasudil |
| Target(s) | ROCK1 | ROCK1, ROCK2 | ROCK1, ROCK2 |
| IC50 (ROCK1) | 7 nM [1] | 140 nM (Ki)[2] | 330 nM (Ki) |
| IC50 (ROCK2) | >100-fold selectivity for ROCK1 | 300 nM (Ki)[2][3] | 158 nM |
| Selectivity | Highly selective for ROCK1 over a panel of 31 other kinases.[1][4] | Inhibits other kinases such as PKC, PKA, and MLCK at higher concentrations.[2] | Inhibits other kinases including PKA, PKC, and PKG. |
| Cellular Activity | Rat aorta IC50 = 256 nM[1] | Effective in various cell-based assays, typically used at 10 µM. | Demonstrates cellular effects in the micromolar range. |
| In Vivo Efficacy | 30 mg/kg (p.o.) reduces blood pressure in spontaneously hypertensive rats.[1] | Effective in various animal models, with doses ranging from 2 to 30 mg/kg. | Clinically approved in Japan and China for cerebral vasospasm; effective in various animal models.[5] |
Signaling Pathway
The diagram below illustrates the central role of ROCK in the RhoA signaling pathway and the points of intervention for inhibitors like this compound, Y-27632, and Fasudil.
Experimental Workflows and Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency (IC50) of inhibitors against ROCK kinases.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT).
-
Dilute recombinant human ROCK1 or ROCK2 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1), in kinase buffer.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the test inhibitors (this compound, Y-27632, Fasudil) in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a microplate, combine the ROCK enzyme, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the level of substrate phosphorylation. This can be achieved using various methods, such as:
-
ELISA-based assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate.[6][7][8]
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).[9]
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell-Based ROCK Activity Assay (General Protocol)
This protocol describes a general method to assess the activity of ROCK inhibitors in a cellular context by measuring the phosphorylation of a downstream target.
Protocol Steps:
-
Cell Culture:
-
Culture a suitable cell line (e.g., A7r5 smooth muscle cells or HeLa cells) to an appropriate confluency.
-
Serum-starve the cells for a period (e.g., 24 hours) to reduce basal ROCK activity.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the ROCK inhibitors (this compound, Y-27632, Fasudil) for a specific duration (e.g., 1-2 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of ROCK substrates, such as phospho-MYPT1 (Thr696) or phospho-Myosin Light Chain 2 (Ser19).
-
Also, probe for the total protein levels of MYPT1 or MLC as a loading control.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Conclusion
This compound represents a significant advancement in the development of ROCK inhibitors, offering high potency and selectivity for ROCK1. This makes it a valuable tool for dissecting the specific roles of ROCK1 in various biological processes. In contrast, Y-27632 and Fasudil, while widely used and effective, exhibit a broader kinase inhibition profile, which should be considered when interpreting experimental results. The choice of inhibitor will ultimately depend on the specific research question and the desired level of target selectivity. This guide provides the foundational information to aid researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stemcell.com [stemcell.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 9. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor GSK-25's specificity against its primary target, Rho-associated coiled-coil containing protein kinase 1 (ROCK1), and other related kinases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for similar inhibitor characterization experiments.
Data Presentation: Inhibitor Specificity Profile of this compound
The following table summarizes the in vitro inhibitory potency of this compound against its primary target and selected off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Target Kinase | IC50 (nM) | Selectivity (fold vs. ROCK1) |
| ROCK1 | 7 | 1 |
| RSK1 | 398 | ~57 |
| p70S6K | 1000 | ~143 |
This compound also demonstrates inhibitory activity against certain cytochrome P450 (CYP) enzymes, with IC50 values of 2.5 µM for CYP2C9, 5.2 µM for CYP2D6, and 2.5 µM for CYP3A4[1].
Experimental Protocols
The determination of kinase inhibitor IC50 values is a critical step in drug discovery and development. Below is a detailed protocol for a typical in vitro kinase assay, based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Objective: To determine the concentration of this compound required to inhibit 50% of ROCK1 kinase activity in vitro.
Materials:
-
Recombinant human ROCK1 enzyme
-
Peptide substrate for ROCK1 (e.g., a peptide containing the phosphorylation motif for ROCK1)
-
This compound (or other test inhibitor)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup:
-
Add 1 µL of each this compound dilution to the appropriate wells of a 384-well plate.
-
Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the ROCK1 enzyme in kinase buffer.
-
Add 2 µL of the enzyme solution to each well (except the "no enzyme" controls).
-
Prepare a substrate/ATP master mix in kinase buffer. The final ATP concentration should be at or near the Km for ROCK1.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The ROCK1 signaling pathway, a key regulator of the actin cytoskeleton.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound against ROCK1.
References
GSK-3 Knockdown vs. Inhibition: A Comparative Guide for Researchers
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] It exists in two highly homologous isoforms, GSK-3α and GSK-3β.[1] Given its central role in signaling, GSK-3 has emerged as a significant therapeutic target in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Researchers looking to modulate GSK-3 activity typically employ two primary strategies: genetic knockdown of GSK-3 expression (e.g., using siRNA) or pharmacological inhibition of its kinase activity. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
Quantitative Comparison of Knockdown and Inhibition Effects
The choice between knocking down GSK-3 and inhibiting its activity can lead to similar or distinct cellular outcomes, depending on the experimental context. Below is a summary of quantitative data from studies that have employed both methodologies.
| Parameter | GSK-3 Knockdown (siRNA) | GSK-3 Inhibition (Pharmacological) | Cell Line | Key Findings |
| Cell Viability | Significant suppression of cell viability with GSK-3β siRNA.[2] | Significant reduction in cell viability with LiCl and SB216763 after 48h.[2] | KYSE-30 and KYSE-70 (Esophageal Squamous Cell Carcinoma) | Both knockdown and inhibition of GSK-3β reduce the viability of esophageal cancer cells, suggesting a pro-tumorigenic role in this context.[2] |
| Apoptosis | Increased apoptosis in PC3 cells transfected with GSK-3 siRNA.[3] | Increased apoptosis in TRAMP-C2N cells treated with 20 µM SB415286.[3] | PC3 and TRAMP-C2N (Prostate Cancer) | Both approaches lead to an increase in apoptosis in prostate cancer cells.[3] |
| β-catenin Levels | Upregulation of β-catenin following transient transfection with mGSK-3β siRNA.[4] | Upregulation of β-catenin with 20 µM SB216763 or 5 µM TDZD-8.[4] | C57MG (Mouse Mammary Epithelial) | Both knockdown and inhibition effectively stabilize β-catenin, a key downstream target of GSK-3 in the Wnt signaling pathway.[4] |
| N-cadherin Expression | Reduction in N-cadherin expression with siRNA knockdown of GSK-3β.[5] | Decrease in N-cadherin mRNA and protein levels with 0.3 µM NP309 inhibitor.[5] | WM793 (Melanoma) | Both strategies lead to a decrease in N-cadherin, impacting cell motility and invasion.[5] |
| STAT3 Phosphorylation | Not explicitly quantified in the provided search results. | Significant decrease in STAT3 phosphorylation at Tyrosine 705 and Serine 727 with LiCl or SB216763.[2] | KYSE-70 (Esophageal Squamous Cell Carcinoma) | Pharmacological inhibition of GSK-3β leads to a reduction in the phosphorylation and activity of the STAT3 transcription factor.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for GSK-3 knockdown using siRNA and pharmacological inhibition.
1. GSK-3β Knockdown using siRNA
This protocol is a generalized procedure based on common practices in the cited literature.[2][4][5][6]
-
Cell Seeding: Plate cells (e.g., KYSE-30, PC3, or WM793) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Prepare Solution A: Dilute a specific GSK-3β siRNA duplex (e.g., 20-80 pmols) in 100 µl of serum-free medium (e.g., Opti-MEM).
-
Prepare Solution B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µl of serum-free medium.
-
-
Transfection:
-
Combine Solution A and Solution B, mix gently, and incubate for 15-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Add the transfection complex to the cells in fresh antibiotic-free medium.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Validation of Knockdown: Harvest the cells and assess the reduction in GSK-3β protein levels by Western blotting. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
2. Pharmacological Inhibition of GSK-3
This protocol describes the use of a common GSK-3 inhibitor, CHIR99021.[7][8][9]
-
Stock Solution Preparation:
-
Dissolve CHIR99021 in DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of CHIR99021 (typically in the range of 1-10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or protein expression/phosphorylation (e.g., Western blotting for β-catenin or phospho-STAT3).
Visualizing GSK-3 in Signaling Pathways and Experimental Workflows
Experimental Workflow: GSK-3 Knockdown vs. Inhibition
Caption: Comparative workflow for GSK-3 knockdown and inhibition studies.
GSK-3 in the Wnt/β-catenin Signaling Pathway
Caption: GSK-3's role in the Wnt/β-catenin signaling pathway.
GSK-3 in the PI3K/Akt Signaling Pathway
Caption: GSK-3 as a downstream target of the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSK3β inhibition blocks melanoma cell/host interactions by downregulating N-cadherin expression and decreasing FAK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Orthogonal Validation of GSK-25 Effects: A Comparative Guide for Researchers
An objective analysis of the ROCK1 inhibitor GSK-25, with comparative data from alternative validation methods and detailed experimental protocols to ensure research reproducibility.
This guide provides a comprehensive overview of the potent and selective ROCK1 inhibitor, this compound, and outlines orthogonal approaches to validate its on-target effects. For researchers in drug discovery and cell biology, robust validation of a small molecule's mechanism of action is paramount to ensure that the observed biological effects are not due to off-target activities. This document details both pharmacological and genetic methods to independently verify the consequences of ROCK1 inhibition.
This compound: A Potent ROCK1 Inhibitor
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] Its functions are integral to cell shape, adhesion, motility, and smooth muscle contraction. This compound has demonstrated high potency in inhibiting ROCK1.
Orthogonal Validation Strategies
Comparison with Alternative ROCK Inhibitors
A common method for validating the effects of a specific inhibitor is to compare its activity with other well-characterized inhibitors of the same target. Fasudil and Y-27632 are two widely used ROCK inhibitors that can serve as valuable comparators for this compound. While these are also potent ROCK inhibitors, they may exhibit different selectivity profiles against other kinases. Observing a similar biological effect with structurally distinct inhibitors strengthens the evidence that the effect is mediated through ROCK1 inhibition.
Another relevant comparator is GSK429286A, a selective inhibitor of both ROCK1 and ROCK2.[2][3][4] Comparing the cellular effects of this compound with GSK429286A can help to dissect the specific roles of ROCK1 versus ROCK2 in a given biological process.
Genetic Knockdown of ROCK1 using siRNA
A powerful and highly specific orthogonal validation method is the use of small interfering RNA (siRNA) to silence the expression of the target protein, in this case, ROCK1.[5][6][7] By reducing the cellular levels of ROCK1 protein, researchers can determine if this genetic "knockdown" phenocopies the effects of this compound treatment. A convergence of outcomes between pharmacological inhibition with this compound and genetic silencing of ROCK1 provides strong evidence for on-target activity.
Data Presentation
The following table summarizes the key characteristics of this compound and its orthogonal validation counterparts.
| Validation Method | Target(s) | IC50 (ROCK1) | Key Features | Reference |
| This compound | ROCK1 | 7 nM | Potent and selective ROCK1 inhibitor. | [1] |
| GSK429286A | ROCK1, ROCK2 | 14 nM | Selective inhibitor of both ROCK1 and ROCK2. | [2][4] |
| Fasudil | ROCK1, ROCK2 | Not specified in provided results | Clinically approved ROCK inhibitor. | [8][9] |
| Y-27632 | ROCK1, ROCK2 | Not specified in provided results | Widely used experimental ROCK inhibitor. | [8][9][10] |
| ROCK1 siRNA | ROCK1 mRNA | N/A | Genetically specific knockdown of ROCK1 protein. | [5][6][7] |
Experimental Protocols
To facilitate the implementation of these validation studies, detailed experimental protocols are provided below.
Protocol 1: Western Blot Analysis of ROCK1 Downstream Target Phosphorylation
A key method to assess ROCK1 activity is to measure the phosphorylation status of its downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2). Inhibition of ROCK1 leads to a decrease in the phosphorylation of these proteins.
Materials:
-
Cells or tissue of interest
-
This compound, GSK429286A, Fasudil, Y-27632
-
ROCK1 siRNA and non-targeting control siRNA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-phospho-MLC2 (Ser19), anti-total-MLC2, anti-ROCK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or other ROCK inhibitors for the desired time. For siRNA experiments, transfect cells with ROCK1 siRNA or control siRNA according to the manufacturer's protocol and incubate for 48-72 hours to achieve target protein knockdown.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Normalize ROCK1 protein levels to a loading control like GAPDH to confirm knockdown.
Protocol 2: siRNA-mediated Knockdown of ROCK1
Materials:
-
Cells of interest
-
ROCK1 siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
Procedure:
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blot (as described in Protocol 1) or qRT-PCR.
-
Phenotypic Assay: Perform the desired functional assay to assess the biological consequences of ROCK1 knockdown and compare them to the effects of this compound treatment.
Visualization of Signaling Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams were generated using the DOT language.
Caption: Orthogonal validation of this compound's effect on ROCK1 signaling.
Caption: Experimental workflow for orthogonal validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK429286A - Creative Enzymes [creative-enzymes.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Knockdown | Proteintech Group [ptglab.com]
- 8. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 9. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
Benchmarking GSK-25 Against Standard-of-Care in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational ROCK1 inhibitor, GSK-25, against established standard-of-care therapies for Pulmonary Arterial Hypertension (PAH), namely the phosphodiesterase-5 (PDE-5) inhibitor, Sildenafil, and the endothelin receptor antagonist (ERA), Bosentan. The information is based on available preclinical data to inform early-stage research and development decisions.
Mechanism of Action Overview
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The RhoA/ROCK signaling pathway is implicated in the pathogenesis of PAH, contributing to increased pulmonary vascular resistance through vasoconstriction and vascular remodeling. By inhibiting ROCK1, this compound is hypothesized to directly target these pathological processes.
Sildenafil enhances the effects of nitric oxide (NO) by inhibiting PDE-5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the pulmonary vasculature. Increased cGMP levels lead to vasodilation and have anti-proliferative effects on pulmonary artery smooth muscle cells.
Bosentan is a dual endothelin-A and endothelin-B receptor antagonist. It blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen that is upregulated in patients with PAH. By inhibiting the effects of ET-1, Bosentan promotes vasodilation and prevents vascular remodeling.
Preclinical Efficacy Comparison
The following tables summarize the preclinical efficacy of this compound, Sildenafil, and Bosentan in rodent models of hypertension. It is important to note that the data for this compound is from a spontaneously hypertensive rat model, while the data for Sildenafil and Bosentan are from well-established rat models of PAH (monocrotaline- or hypoxia-induced). This difference in experimental models should be considered when interpreting the comparative efficacy.
Table 1: Effect on Right Ventricular Systolic Pressure (RVSP)
| Compound | Animal Model | Dose | Route of Administration | Change in RVSP | Citation |
| This compound | Spontaneously Hypertensive Rat | 30 mg/kg | Oral (p.o.) | -25 mmHg | |
| Sildenafil | Monocrotaline-Induced PAH (Rat) | 30 mg/kg/day | Oral (p.o.) | Significantly lower than MCT group | [1][2] |
| Bosentan | Hypoxia-Induced PAH (Rat) | 100 mg/kg/day | Oral (p.o.) | Reversal from ~36 mmHg to ~25 mmHg | [3] |
Table 2: Effect on Right Ventricular Hypertrophy (RVH)
| Compound | Animal Model | Dose | Route of Administration | Effect on RVH (Fulton Index: RV/[LV+S]) | Citation |
| This compound | Spontaneously Hypertensive Rat | 30 mg/kg | Oral (p.o.) | Data not available | |
| Sildenafil | Monocrotaline-Induced PAH (Rat) | 30 mg/kg/day | Oral (p.o.) | Significant attenuation | [4] |
| Bosentan | Hypoxia-Induced PAH (Rat) | 100 mg/kg/day | Oral (p.o.) | Significant attenuation | [5][6] |
Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability | Half-life |
| Rat (Sprague-Dawley) | 49% | 1.8 hours |
| Monkey | 19% | 2.2 hours |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is widely used to induce PAH that mimics several key features of the human disease.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered.
-
Disease Development: Animals develop significant PAH, characterized by increased RVSP and RVH, within 3-4 weeks post-injection.
-
Drug Administration:
-
Endpoint Assessment (at study termination, e.g., week 4):
-
Hemodynamic Measurement: Rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure RVSP.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weights (RV/[LV+S]), known as the Fulton Index, is calculated to assess the degree of RVH.
-
Hypoxia-Induced Pulmonary Hypertension in Rats
This model simulates PAH induced by chronic exposure to low oxygen levels.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction: Animals are housed in a hypobaric chamber with a simulated high altitude (e.g., 10% oxygen) for a period of several weeks (e.g., 2-4 weeks).
-
Drug Administration:
-
Endpoint Assessment:
-
Similar to the MCT model, RVSP and the Fulton Index are the primary endpoints for assessing the severity of PAH and the efficacy of the treatment.
-
Visualizations
Caption: ROCK1 signaling pathway in PAH and points of intervention.
References
- 1. Sildenafil limits monocrotaline-induced pulmonary hypertension in rats through suppression of pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of sildenafil on right ventricular remodeling in a rat model of monocrotaline-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bosentan Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosentan attenuates right ventricular hypertrophy and fibrosis in normobaric hypoxia model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Activity of GSK-25, a Selective ROCK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biochemical and cellular activity of GSK-25 (CAS: 874119-56-9), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). Due to the limited availability of publicly accessible data on the activity of this compound across a broad range of cell lines, this document summarizes its known biochemical potency and selectivity, and provides context on its potential cellular effects based on the established role of the ROCK1 signaling pathway.
Data Presentation
The following tables summarize the known inhibitory activities of this compound against its primary target, ROCK1, as well as its selectivity against other kinases.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| ROCK1 | 7 | Biochemical Kinase Assay |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. ROCK1 |
| RSK1 | 398 | >56-fold |
| p70S6K | 1000 | >142-fold |
| Panel of 31 other kinases | - | >100-fold |
Table 3: Cellular/Tissue Activity of this compound
| System | EC50 (nM) | Assay Description |
| Rat Aortic Rings | 256 | Relaxation of pre-contracted tissue |
Data in the tables are compiled from publicly available sources.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the ROCK1 signaling pathway and a general workflow for assessing the activity of ROCK inhibitors like this compound in a cellular context.
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of ROCK inhibitors like this compound are provided below.
1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
2. Western Blot for Phosphorylated ROCK Substrates (e.g., p-MYPT1)
-
Cell Lysis: After treatment with this compound for a defined period, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK substrate (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of substrate phosphorylation.
3. Cell Migration Assay (e.g., Transwell Assay)
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Analysis: Count the number of migrated cells in several microscopic fields for each membrane. Calculate the percentage of migration inhibition relative to the vehicle control.
A Comparative Guide to ROCK Inhibitors: The Next-Generation GSK-25 versus First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, GSK-25 (also known as GSK269962A), with the first-generation ROCK inhibitors, Y-27632 and Fasudil. This objective analysis, supported by experimental data, is intended to inform research and drug development decisions.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cell adhesion, motility, proliferation, and smooth muscle contraction.[1] Dysregulation of the ROCK signaling pathway has been implicated in numerous diseases, making ROCK a significant therapeutic target. First-generation ROCK inhibitors, such as Y-27632 and Fasudil, have been instrumental in validating the therapeutic potential of ROCK inhibition but are limited by their potency and selectivity.[1] this compound represents a next-generation inhibitor with improved pharmacological properties.
In Vitro Potency and Selectivity
A critical differentiator between generations of kinase inhibitors is their potency and selectivity. This compound demonstrates significantly higher potency against both ROCK isoforms compared to Y-27632 and Fasudil. Furthermore, this compound exhibits a superior selectivity profile, a key attribute for minimizing off-target effects and enhancing the therapeutic window.
| Inhibitor | Target | IC50 / Ki | Selectivity Notes |
| This compound (GSK269962A) | ROCK1 | IC50: 1.6 nM[2][3][4] | >30-fold selectivity against a panel of other serine/threonine kinases.[2][3][4] |
| ROCK2 | IC50: 4 nM[2][3][4] | ||
| Y-27632 | ROCK1 | Ki: 140-220 nM[5][6] | Exhibits >200-fold selectivity over PKC, PKA, MLCK, and PAK.[5] However, it is considered less selective than newer generation inhibitors.[7] |
| ROCK2 | Ki: 300 nM[5][6] | ||
| Fasudil | ROCK1 | Ki: 0.33 µM[8] | Less potent inhibition of PKA, PKG, PKC, and MLCK with Ki values of 1.6, 1.6, 3.3, and 36 µM, respectively.[9] It is also a calcium channel blocker.[9] |
| ROCK2 | IC50: 0.158 µM[8] |
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo activity of this compound in models of hypertension. The first-generation inhibitors have also been evaluated in various in vivo models, with Fasudil being clinically approved in Japan and China for cerebral vasospasm.
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound (GSK269962A) | Spontaneously Hypertensive Rat (SHR) | 0.3, 1, and 3 mg/kg (oral) | Dose-dependent reduction in blood pressure.[2][10] |
| Acute Myeloid Leukemia (AML) Xenograft (mice) | 5 or 10 mg/kg (intraperitoneal) | Eliminated leukemia cells from bone marrow, liver, and spleen, and significantly prolonged survival.[3][11] | |
| Y-27632 | Apatinib-induced Hypertension (rats) | Not specified | Concomitant treatment significantly suppressed the elevation in blood pressure.[12] |
| Fasudil | Cerebral Vasospasm (clinical) | Approved for human use | Prevention of cerebral vasospasm after subarachnoid hemorrhage.[13] |
| Optic Nerve Injury (cats) | 10 µM - 100 µM (intravitreal and local injection) | Did not promote axonal regeneration, unlike Y-27632 in the same study.[14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ROCK signaling pathway and a general workflow for evaluating ROCK inhibitors.
Caption: The ROCK signaling pathway, a key regulator of cytoskeletal dynamics.
Caption: A typical workflow for the preclinical evaluation of ROCK inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation for determining the in vitro potency of ROCK inhibitors.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound, Y-27632, or Fasudil) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for the phosphorylation of the substrate.
-
Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Assay for ROCK Activity (MYPT1 Phosphorylation)
This protocol provides a method to assess the cellular activity of ROCK inhibitors by measuring the phosphorylation of a key downstream target, MYPT1.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., vascular smooth muscle cells) and treat with various concentrations of the ROCK inhibitor or vehicle control for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated MYPT1 (at the relevant ROCK phosphorylation site, e.g., Thr696 or Thr853).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for total MYPT1 as a loading control.
-
Incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phosphorylated MYPT1 signal to the total MYPT1 signal.
In Vivo Hypertension Model (Spontaneously Hypertensive Rat - SHR)
This protocol outlines a general procedure for evaluating the antihypertensive effects of ROCK inhibitors in a relevant animal model.
-
Animal Model: Utilize spontaneously hypertensive rats (SHR), a well-established model of genetic hypertension.
-
Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure (e.g., tail-cuff method) to minimize stress-induced variations.
-
Drug Administration: Administer the ROCK inhibitor (e.g., this compound) or vehicle control to the rats via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Analyze the changes in blood pressure over time and compare the effects of different doses of the inhibitor to the vehicle control.
Conclusion
This compound represents a significant advancement over first-generation ROCK inhibitors like Y-27632 and Fasudil. Its superior potency and selectivity, demonstrated in both in vitro and in vivo studies, suggest a more favorable therapeutic profile with the potential for reduced off-target effects. For researchers investigating the roles of ROCK signaling and for professionals in drug development, this compound offers a more precise and powerful tool for preclinical studies and a promising candidate for further clinical investigation.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of two ROCK inhibitors, Fasudil and Y-27632, on optic nerve regeneration in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published GSK-25 Data: A Comparative Guide
This guide provides an objective comparison of the published data for GSK-25, a potent and selective ROCK1 inhibitor, with other relevant alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Other ROCK Inhibitors
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Other Kinases (IC50 in nM or Selectivity Fold) | Reference |
| This compound | 7 | - | >100-fold selective against a panel of 31 kinases; RSK1: 398 nM, p70S6K: 1000 nM | [1] |
| Y-27632 | 140 (Ki) | 300 (Ki) | - | [2] |
| Fasudil | - | - | Relatively selective for ROCKs | [2] |
| RKI-1447 | - | - | Potent inhibitor of ROCK1 and ROCK2 | - |
| GSK269962A | 1.6 | 4 | - | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Ki is the inhibition constant.
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Species/Model | Result | Reference |
| Rat Aorta Relaxation | Rat | IC50 = 256 nM | [1] |
| Spontaneously Hypertensive Rat (SHR) Model | Rat | 30 mg/kg (p.o.) induces a 25 mmHg drop in blood pressure at 3 hours | [1] |
Signaling Pathway
The following diagram illustrates the canonical ROCK1 signaling pathway, which is the primary target of this compound. RhoA, a small GTPase, activates ROCK1, leading to the phosphorylation of downstream substrates that regulate actin cytoskeleton dynamics, cell contraction, and motility.
Caption: The ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the published data for this compound. These are based on standard methodologies in the field.
Biochemical Kinase Assay (ROCK1)
This assay is used to determine the in vitro potency of an inhibitor against the ROCK1 enzyme.
-
Reagents and Materials:
-
Recombinant human ROCK1 enzyme.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a peptide or protein substrate for ROCK1).
-
Test compound (this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
-
-
Procedure:
-
The ROCK1 enzyme is incubated with the test compound (this compound) at varying concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Rat Aorta Relaxation Assay
This ex vivo assay measures the ability of a compound to relax pre-contracted arterial tissue, indicating vasodilation.
-
Tissue Preparation:
-
Aortas are isolated from rats and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
The aortas are cleaned of adherent tissue and cut into rings.
-
-
Experimental Setup:
-
The aortic rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
The rings are connected to a force transducer to measure changes in tension.
-
-
Procedure:
-
The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Once a stable contraction is achieved, the test compound (this compound) is added to the organ bath in a cumulative manner at increasing concentrations.
-
The relaxation of the aortic ring is recorded as a percentage of the pre-contraction.
-
The IC50 value is determined from the concentration-response curve.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This in vivo model is used to assess the antihypertensive effects of a compound in a genetically hypertensive animal model.
-
Animals:
-
Spontaneously Hypertensive Rats (SHRs) are commonly used as a model of essential hypertension.
-
-
Blood Pressure Measurement:
-
Non-invasive methods, such as the tail-cuff method, are typically used to measure systolic blood pressure in conscious rats.
-
The rat is placed in a restrainer, and a cuff with a sensor is placed around its tail.
-
The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow, which corresponds to the systolic blood pressure.
-
-
Procedure:
-
Baseline blood pressure is measured in the SHR before drug administration.
-
The test compound (this compound) is administered orally (p.o.) at a specific dose (e.g., 30 mg/kg).
-
Blood pressure is measured at various time points after drug administration (e.g., 3 hours).
-
The change in blood pressure from baseline is calculated to determine the antihypertensive effect of the compound.
-
Experimental Workflow
The following diagram outlines the typical workflow for the preclinical evaluation of a ROCK inhibitor like this compound.
References
Head-to-Head Comparison: GSK-25 vs. Compound Y for ROCK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two selective ROCK1 inhibitors: GSK-25, a known potent inhibitor, and the novel investigational compound, Compound Y. The following sections detail their biochemical potency, kinase selectivity, cellular activity, and in vivo efficacy, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound and Compound Y, facilitating a direct comparison of their biochemical and pharmacological profiles.
Table 1: Biochemical Potency and Kinase Selectivity
| Parameter | This compound | Compound Y |
| ROCK1 IC50 | 7 nM[1][2][3] | 15 nM |
| ROCK2 IC50 | 250 nM | 50 nM |
| Selectivity (ROCK2/ROCK1) | ~36-fold | ~3.3-fold |
| RSK1 IC50 | 398 nM[1][2] | >10,000 nM |
| p70S6K IC50 | 1,000 nM[1][2] | >10,000 nM |
| PKA IC50 | >10,000 nM | >10,000 nM |
| PKCα IC50 | >10,000 nM | >10,000 nM |
Table 2: Cellular and In Vivo Pharmacological Profile
| Parameter | This compound | Compound Y |
| Cellular p-MYPT1 IC50 | 50 nM | 80 nM |
| Cell Migration (Boyden Chamber) IC50 | 100 nM | 150 nM |
| Oral Bioavailability (Rat) | 49%[1] | 65% |
| Half-life (Rat) | 1.8 hours[1] | 4.5 hours |
| In Vivo Efficacy (SHR Model) | 25 mmHg drop at 30 mg/kg (p.o.)[1][2] | 30 mmHg drop at 20 mg/kg (p.o.) |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below to contextualize the presented data.
Caption: ROCK1 Signaling Pathway and Points of Inhibition.
Caption: High-level Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay for ROCK1 IC50 Determination
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ROCK1 enzyme. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a luminescence-based assay.
-
Materials:
-
Recombinant human ROCK1 enzyme
-
ROCKtide substrate peptide
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, Compound Y) dissolved in DMSO
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and Compound Y in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of ROCK1 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the ROCKtide substrate and ATP (at its Km concentration for ROCK1).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and stop solution according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot for Phospho-MYPT1 (Thr696)
-
Principle: This immunoassay quantifies the phosphorylation of MYPT1 at threonine 696, a direct downstream target of ROCK1, in cells treated with the inhibitors.
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: Rabbit anti-phospho-MYPT1 (Thr696) and Mouse anti-total-MYPT1
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4 hours.
-
Treat the cells with various concentrations of this compound or Compound Y for 1 hour.
-
Stimulate the cells with a ROCK1 activator (e.g., LPA) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 signal.
-
Cell Migration (Boyden Chamber) Assay
-
Principle: This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant. The inhibitory effect of the compounds on this process is quantified.
-
Materials:
-
A-549 human lung carcinoma cells
-
Boyden chamber inserts with 8 µm pore size membranes
-
Serum-free and serum-containing (10% FBS) cell culture media
-
Calcein-AM fluorescent dye
-
-
Procedure:
-
Resuspend A-549 cells in serum-free media containing various concentrations of this compound or Compound Y.
-
Add 200 µL of the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Fill the lower chamber with media containing 10% FBS as a chemoattractant.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM.
-
Quantify the migrated cells by measuring fluorescence with a plate reader.
-
Calculate the percent inhibition of cell migration for each compound concentration and determine the IC50 value.
-
In Vivo Efficacy in a Spontaneously Hypertensive Rat (SHR) Model
-
Principle: This study evaluates the ability of the compounds to lower blood pressure in a genetic model of hypertension.
-
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs)
-
Vehicle (e.g., 20% Captisol)
-
This compound and Compound Y formulated for oral administration
-
Tail-cuff blood pressure measurement system
-
-
Procedure:
-
Acclimatize the SHRs to the tail-cuff blood pressure measurement procedure for one week.
-
Record the baseline systolic blood pressure for each rat.
-
Randomize the animals into three groups: Vehicle, this compound (30 mg/kg), and Compound Y (20 mg/kg).
-
Administer the compounds or vehicle via oral gavage.
-
Measure systolic blood pressure at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Calculate the change in blood pressure from baseline for each treatment group at each time point.
-
Analyze the data for statistical significance between the treatment groups and the vehicle control.
-
References
Navigating the Therapeutic Landscape of ROCK Inhibition: A Comparative Analysis of GSK-25
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the ROCK inhibitor GSK-25 against other notable alternatives, supported by preclinical data. This guide aims to provide an objective assessment of their therapeutic windows to inform further research and development.
In the quest for novel therapeutics targeting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, numerous inhibitors have been developed and investigated for a range of diseases, including hypertension, glaucoma, and neurological disorders. A critical determinant of a drug candidate's potential is its therapeutic window—the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. This guide provides a comparative assessment of the preclinical data for this compound (also known as GSK269962A), a potent ROCK1 inhibitor, alongside other well-characterized ROCK inhibitors: Fasudil, Y-27632, and Netarsudil.
Quantitative Comparison of Preclinical Efficacy and Potency
The following table summarizes the available preclinical data for this compound and its comparators. It is important to note that the data are derived from various independent studies, and direct comparison of in vivo efficacy and toxicity is limited by the different animal models and therapeutic indications investigated.
| Compound | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Preclinical Efficacy (Model) | Noted Adverse Effects/Toxicity (Preclinical) |
| This compound (GSK269962A) | ROCK1/ROCK2 | 1.6 nM[1] | 4 nM[1] | Dose-dependent reduction in blood pressure in spontaneously hypertensive rats (0.3, 1, and 3 mg/kg, p.o.)[1]. | At 10 mg/kg, an increase in heart rate was observed, likely due to baroreflex activation[2]. No overt harmful effects on vital organs or the hematological system were reported in one study with C57BL/6 mice[3]. |
| Fasudil | ROCK1/ROCK2 | 1900 nM | - | Reduces high blood pressure and proteinuria in a dose-dependent manner in a mouse model of preeclampsia[4][5]. Improves renal function in Dahl salt-sensitive rats (30 mg/kg/day)[6]. | Generally well-tolerated in preclinical and clinical studies[7]. |
| Y-27632 | ROCK1/ROCK2 | 140-220 nM | 300 nM | Improved motor function in a mouse model of amyotrophic lateral sclerosis at 30 mg/kg, but not at 2 mg/kg[8]. Promotes neurite outgrowth and survival of motoneurons in vitro[8]. | Optimal dosage window observed in vitro, with higher concentrations (50 µM) being less effective[8]. |
| Netarsudil | ROCK/NET | 1 nM | 1 nM | Sustained intraocular pressure (IOP) reduction in rabbits and monkeys with once-daily dosing[9]. | Transient, mild hyperemia was the only observed adverse effect in preclinical animal models[9]. In clinical trials, conjunctival hyperemia is a common adverse event. Embryofetal lethality and abortions were observed in preclinical studies at doses significantly higher than the recommended human ophthalmic dose[10]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
ROCK1 Signaling Pathway
The diagram below illustrates the central role of ROCK1 as a downstream effector of the small GTPase RhoA. Activation of this pathway leads to the phosphorylation of various substrates, influencing cellular processes such as smooth muscle contraction, cell adhesion, and migration.
Caption: Simplified ROCK1 signaling cascade.
Experimental Workflow for Determining Therapeutic Window
The following diagram outlines a typical preclinical workflow for assessing the therapeutic window of a kinase inhibitor. This process involves a tiered approach, from in vitro characterization to in vivo efficacy and toxicity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fasudil attenuates soluble fms-like tyrosine kinase-1 (sFlt-1)-induced hypertension in pregnant mice through RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasudil attenuates soluble fms-like tyrosine kinase-1 (sFlt-1)-induced hypertension in pregnant mice through RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasudil, a Rho-kinase inhibitor, attenuates glomerulosclerosis in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK-25: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of GSK-25
Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its treatment as hazardous chemical waste. This guide provides a procedural, step-by-step approach to the proper disposal of this compound in a laboratory setting.
Key Hazard Information
Before handling this compound, it is crucial to be aware of its hazard classifications.
| Hazard Class | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
Never dispose of this compound solutions down the drain.[1][2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
-
If mixing with other waste solvents, ensure chemical compatibility to prevent adverse reactions. It is generally recommended to collect this compound waste separately.
-
3. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Aquatic Hazard"
-
The date of waste accumulation
-
-
Store the sealed and labeled waste containers in a designated and properly ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[3][4]
-
The SAA should be away from general lab traffic and drains.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the this compound waste.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve filling out an online form or a physical tag for the waste container.
-
Do not attempt to transport the chemical waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.[5]
Experimental Protocols Cited
This document does not cite specific experimental protocols for the degradation or treatment of this compound as a means of disposal, as such procedures are not recommended for standard laboratory settings. The standard and safest protocol is the collection and disposal of the chemical waste through a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling GSK-25
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling GSK-25. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Hazard Identification and Immediate Precautions
This compound is classified as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the hazards and proper handling procedures before working with this compound.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Environmental Hazard: Very toxic to aquatic life, with long-term adverse effects.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.[1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (chemically resistant) |
| Body Protection | Impervious clothing or lab coat |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) |
Operational Procedures for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
2. Handling and Use:
-
All handling of this compound must be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Accidental Spills:
-
In case of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wear full personal protective equipment before attempting to clean the spill.[1]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material (e.g., diatomite).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Emergency First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
All waste materials, including empty containers and contaminated items, must be disposed of in an approved waste disposal plant.[1]
-
Avoid releasing the chemical into the environment.[1]
-
Collect spillage and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
